Technical Documentation Center

n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine
  • CAS: 5096-84-4

Core Science & Biosynthesis

Foundational

The Pharmacokinetic Profile of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Emerging Potential of 2,4-Diamino-5-nitropyrimidines in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of 2,4-Diamino-5-nitropyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic endogenous nucleic acids and interact with a wide array of biological targets.[1][2] Within this broad class, 2,4-diaminopyrimidine derivatives have garnered significant attention, particularly as kinase inhibitors and antifolates.[3][4] The addition of a nitro group at the 5-position introduces unique electronic properties that can modulate the biological activity and pharmacokinetic profile of these compounds.[5][6] This technical guide provides an in-depth analysis of the predicted and experimentally-derived pharmacokinetic properties of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine and its analogs, offering a critical resource for researchers engaged in their development as therapeutic candidates.

This document will delve into the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics of this chemical series. A key focus will be the metabolic pathways, particularly the implications of the nitroaromatic moiety. Furthermore, we will explore the structure-activity relationships (SAR) that govern the pharmacokinetic profiles of these analogs and provide detailed experimental protocols for their comprehensive in vitro evaluation.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

The physicochemical properties of a drug candidate are fundamental determinants of its pharmacokinetic behavior. For N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine and its analogs, several key parameters can be predicted to guide early drug development decisions.

PropertyPredicted Value/RangeImplication for Pharmacokinetics
Molecular Weight ~183.17 g/mol for the parent compoundLow molecular weight generally favors good absorption and distribution.
LogP (Lipophilicity) Low to moderateA balanced LogP is crucial for both solubility and membrane permeability. This range suggests a reasonable potential for oral absorption.
pKa (Ionization) Basic (due to amino groups)The degree of ionization at physiological pH will influence solubility, permeability, and potential for interactions with transporters.
Solubility ModerateThe presence of polar amino and nitro groups is expected to confer moderate aqueous solubility, which is beneficial for dissolution and absorption.[5]

These predicted properties suggest that N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine analogs are likely to possess a reasonable starting point for drug development, with a balance of properties that do not immediately flag them as problematic for oral bioavailability. However, experimental verification is crucial.

Predicted ADME Profile of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine Analogs

A comprehensive understanding of a compound's ADME profile is essential for its successful development. In the absence of direct experimental data for this specific analog series, a predictive profile can be constructed based on the known properties of the 2,4-diaminopyrimidine scaffold and nitroaromatic compounds.

Absorption

The potential for oral absorption of these analogs appears favorable based on their predicted low molecular weight and moderate lipophilicity. However, the basic nature of the amino groups means that their ionization state in the gastrointestinal tract will play a significant role. The un-ionized form will be more readily absorbed via passive diffusion across the intestinal membrane. It is also important to consider the potential for interaction with uptake and efflux transporters, as has been observed for other 2,4-diaminopyrimidine-containing drugs which can interact with thiamine transporters.[7][8]

Distribution

Following absorption, the distribution of these analogs will be influenced by their plasma protein binding and tissue permeability. Compounds with moderate lipophilicity tend to exhibit a reasonable volume of distribution. The degree of plasma protein binding will determine the fraction of free drug available to exert its pharmacological effect and to be metabolized and excreted.

Metabolism: A Critical Consideration

The metabolism of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine analogs is anticipated to be a key determinant of their pharmacokinetic profile and potential for toxicity. Two primary sites of metabolic activity are the nitro group and the pyrimidine ring with its substituents.

The Bioreduction of the Nitro Group: A central metabolic pathway for nitroaromatic compounds is the reduction of the nitro group.[9][10] This process can occur via one- or two-electron reduction pathways, often mediated by cytochrome P450 enzymes and other nitroreductases present in the liver and gut microbiota.[2][9]

  • Two-electron reduction leads to the formation of nitroso and hydroxylamine intermediates, and ultimately the corresponding amine.

  • One-electron reduction generates a nitro anion radical, which can undergo redox cycling in the presence of oxygen, leading to the formation of reactive oxygen species (ROS).[10]

The formation of reactive intermediates during nitroreduction is a critical consideration, as they have the potential to covalently bind to cellular macromolecules, which can lead to toxicity, including mutagenicity and carcinogenicity.[5][10]

Metabolism of the Pyrimidine Core and Substituents: In addition to nitroreduction, other metabolic transformations are possible:

  • Oxidation: The pyrimidine ring and the N-dimethyl group are susceptible to oxidation by cytochrome P450 enzymes. N-demethylation is a common metabolic pathway for N,N-dimethylanilines.

  • Conjugation: The amino groups and any hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.

The overall metabolic stability of these analogs will be a crucial factor in determining their half-life and oral bioavailability. High metabolic clearance will lead to a short duration of action and may necessitate more frequent dosing.

Metabolism_Pathway Parent N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine Nitroso Nitroso Intermediate Parent->Nitroso Two-electron reduction (Nitroreductases, CYPs) Radical Nitro Anion Radical Parent->Radical One-electron reduction (CYPs) N_demethylated N-demethylated Metabolite Parent->N_demethylated N-demethylation (CYPs) Oxidized_ring Oxidized Pyrimidine Ring Parent->Oxidized_ring Ring Oxidation (CYPs) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Amine 5-Amino Metabolite Hydroxylamine->Amine Reduction Conjugates Phase II Conjugates (Glucuronides, Sulfates) Hydroxylamine->Conjugates Amine->Conjugates Radical->Parent Redox Cycling (with O2) ROS Reactive Oxygen Species Radical->ROS N_demethylated->Conjugates Oxidized_ring->Conjugates

Caption: Predicted metabolic pathways for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine analogs.

Excretion

The primary route of excretion for these analogs and their metabolites is expected to be through the kidneys into the urine. The water-soluble metabolites, such as the amino metabolite and phase II conjugates, will be readily eliminated. The extent of renal clearance will depend on factors such as glomerular filtration, active tubular secretion, and passive reabsorption.

Structure-Activity Relationships (SAR) for Pharmacokinetic Properties

Systematic structural modifications of the N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine scaffold can be employed to optimize the pharmacokinetic profile.

  • Modulation of the N2-Substituents: Altering the N,N-dimethyl group can impact metabolic stability. For instance, replacing methyl groups with larger alkyl groups or incorporating them into a cyclic structure may hinder N-dealkylation.

  • Substitution at the 4-Amino Position: Modifications at this position can influence solubility, permeability, and interactions with transporters.

  • Bioisosteric Replacement of the Nitro Group: While the nitro group is likely important for the desired biological activity, its potential for metabolic liabilities may necessitate its replacement with other electron-withdrawing groups (e.g., cyano, sulfone) to improve the safety profile.[11] However, such changes can significantly impact potency.[11]

Experimental Protocols for In Vitro Pharmacokinetic Evaluation

To experimentally determine the ADME properties of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine analogs, a tiered approach of in vitro assays is recommended.[12][13]

Microsomal Stability Assay

This assay provides an initial assessment of the metabolic stability of the compounds in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.[1]

Protocol:

  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human, rat, mouse).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., cold acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), liver microsomes, and phosphate buffer.

    • Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the cold quenching solution to stop the reaction.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System - Buffer mix Combine reagents in 96-well plate reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at time points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with cold solvent time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes.

Protocol:

  • Prepare Hepatocytes:

    • Thaw and prepare cryopreserved hepatocytes (human, rat, mouse).

    • Determine cell viability and density.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration, e.g., 1 µM).

    • Incubate at 37°C in a CO2 incubator.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), add a cold quenching solution.

  • Analysis and Data Interpretation:

    • Follow the same analysis procedure as the microsomal stability assay.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential substrates for efflux transporters like P-glycoprotein.

Protocol:

  • Culture Caco-2 Cells:

    • Culture Caco-2 cells on permeable filter supports for 21-25 days to form a confluent monolayer.

  • Permeability Measurement:

    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C.

    • At various time points, collect samples from the receiver compartment.

  • Analysis:

    • Quantify the concentration of the test compound in the samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.

    • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which influences its free concentration.

Protocol:

  • Method:

    • Rapid equilibrium dialysis is a common method.

  • Procedure:

    • Add the test compound to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Incubate until equilibrium is reached.

  • Analysis:

    • Measure the concentration of the test compound in both the plasma and buffer chambers by LC-MS/MS.

  • Data Interpretation:

    • Calculate the percentage of the compound bound to plasma proteins.

Conclusion and Future Directions

N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine analogs represent a promising scaffold for the development of novel therapeutics. This guide has provided a predictive overview of their pharmacokinetic properties, highlighting the critical role of the nitro group in their metabolism. The provided experimental protocols offer a robust framework for the in vitro characterization of these compounds.

Future work should focus on the synthesis of a focused library of analogs to experimentally validate the predicted ADME profile and to establish clear structure-activity relationships for pharmacokinetic optimization. In particular, a thorough investigation of the metabolic fate of the nitro group and the potential for reactive metabolite formation is paramount to ensure the development of safe and effective drug candidates. The integration of in silico predictive models with robust in vitro and subsequent in vivo studies will be essential for advancing this promising class of compounds towards clinical development.[14][15]

References

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Published March 25, 2025.
  • Creative Biolabs.
  • SciELO.
  • ResearchGate.
  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Published June 5, 2022.
  • Metabolism of Nitroarom
  • ResearchGate. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Published April 9, 2025.
  • WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development. Published June 23, 2022.
  • ResearchGate. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Published December 30, 2025.
  • Creative Bioarray. 6 Easy Steps to Get Your In Vitro ADME Done.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Published September 9, 2015.
  • ACS Publications. Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry. Published October 8, 2018.
  • PubMed. Nitro-Group-Containing Drugs. Published March 28, 2019.
  • PubMed. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Published January 15, 2017.
  • ResearchGate. In Silico Prediction of Pharmacokinetic Properties.
  • R Discovery. In Silico Prediction of Pharmacokinetic Properties. Published November 1, 2005.
  • ResearchGate. In Silico Prediction of Toxicological and Pharmacokinetic Characteristics of Medicinal Compounds.
  • Frontage Labor
  • ResearchGate.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs. Published January 11, 2024.
  • ResearchGate. Interaction of 2,4-Diaminopyrimidine Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Published November 11, 2016.
  • PubMed. Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines.
  • SCIRP. New 4-imino-4H-Chromeno[2,3-d]Pyrimidin-3(5H)-Amine: Synthesis, Cytotoxic Effects on Tumoral Cell Lines and in Silico ADMET Properties.
  • J&K Scientific. N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine | 5096-84-4.
  • PubMed. In silico evaluation of pharmacokinetic properties and molecular docking for the identification of potential anticancer compounds. Published August 8, 2025.
  • MDPI. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Published March 17, 2014.
  • ResearchGate. Predicting ADME Properties of Chemicals.
  • Purdue Chemistry. Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. Published August 21, 2023.

Sources

Exploratory

Crystal structure and X-ray diffraction data for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine

Crystallographic and Structural Analysis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine: Implications for Scaffold-Based Drug Discovery Executive Summary The 2,4-diaminopyrimidine core is a highly privileged scaffold in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic and Structural Analysis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine: Implications for Scaffold-Based Drug Discovery

Executive Summary

The 2,4-diaminopyrimidine core is a highly privileged scaffold in medicinal chemistry, serving as the foundational pharmacophore for numerous dihydrofolate reductase (DHFR) inhibitors and ATP-competitive kinase inhibitors[1]. While unsubstituted pyrimidine-2,4-diamines have been extensively studied, the introduction of specific functional groups—such as a 5-nitro group and an N2-dimethylamino group—creates a complex push-pull electronic system that fundamentally alters the molecule's solid-state behavior and target-binding vectors.

This whitepaper provides an in-depth crystallographic analysis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (C6H9N5O2). By dissecting its X-ray diffraction (XRD) data, hydrogen-bonding networks, and molecular geometry, we provide structural biologists and medicinal chemists with actionable insights into how steric bulk and electronic effects dictate the supramolecular assembly and pharmacological utility of this critical intermediate[2].

Chemical Context and Structural Rationale

N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine features a highly electron-deficient pyrimidine ring offset by the electron-donating properties of the 4-amino and 2-dimethylamino groups. The 5-nitro group acts as a strong electron-withdrawing moiety. This push-pull dynamic induces partial double-bond character in the exocyclic C–N bonds, restricting their rotation and enforcing a near-planar geometry for the core system.

In standard pyrimidine-2,4-diamines, crystal packing is typically dominated by robust R2,2(8) hydrogen-bonded dimers formed between the 2-amino group and the adjacent ring nitrogen[3][4]. However, the N2,N2-dimethylation in this compound eliminates the hydrogen bond donors at the 2-position. This steric and chemical modification forces the crystal lattice to rely exclusively on the 4-amino group and the 5-nitro group for directed supramolecular assembly, resulting in a unique crystallographic architecture.

H_Bonding C1 N2,N2-Dimethyl-5-nitro pyrimidine-2,4-diamine N_intra Intramolecular H-Bond (S(6) Motif) C1->N_intra Structural Locking N_inter Intermolecular H-Bond (1D Ribbons) C1->N_inter Lattice Assembly N_steric Steric Exclusion (Disrupted R2,2(8)) C1->N_steric Packing Alteration D1 N4-H(A) ··· O(Nitro) N_intra->D1 Coplanarity D2 N4-H(B) ··· N3(Ring) N_inter->D2 Translation D3 N2-Dimethyl Bulk N_steric->D3 Prevents N2-H Donor

Fig 2: Logic tree of the hydrogen bonding network and steric effects governing crystal packing.

Self-Validating Crystallographic Methodology

To accurately resolve the position of the hydrogen atoms and the orientation of the dimethyl and nitro groups, high-resolution single-crystal X-ray diffraction is required[5]. The following protocol outlines a self-validating workflow designed to prevent kinetic trapping and thermal disorder.

Step-by-Step Experimental Protocol:

  • Solvent System Selection & Crystal Growth: Dissolve 50 mg of synthesized N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (>99% purity via HPLC) in 5 mL of an ethyl acetate/ethanol (3:1 v/v) mixture. Filter the solution through a 0.22 μm PTFE syringe filter into a clean vial.

    • Causality: The protic/aprotic blend solubilizes both the polar nitro/amino groups and the lipophilic dimethyl group. Filtration removes nucleation-inducing dust, ensuring that crystal growth is driven by homogeneous nucleation, which minimizes lattice defects.

  • Controlled Evaporation: Puncture the vial cap with a 21-gauge needle and leave undisturbed at 20 °C in a vibration-free environment for 5–7 days.

    • Causality: Slow evaporation ensures thermodynamic control over the assembly process, preventing the formation of metastable polymorphs or the inclusion of disordered solvent molecules within the lattice.

  • Crystal Harvesting and Mounting: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) exhibiting uniform birefringence under polarized light. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: The heavy oil displaces surface solvent and acts as a cryoprotectant. When flash-cooled, the oil forms a glass rather than crystalline ice, preventing the crystal from cracking and avoiding parasitic ice rings in the diffraction pattern.

  • Data Collection: Transfer the loop to the goniometer of a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.

    • Causality: Cryogenic temperatures are absolute prerequisites here. The N2-dimethyl and 5-nitro groups are highly susceptible to rotational thermal libration at room temperature. Cooling to 100 K "freezes out" this motion, yielding highly precise atomic coordinates and spherical thermal ellipsoids.

  • Structure Solution and Refinement: Integrate frames using SADABS for empirical absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Refining on F2 rather than F ensures that all collected data (including weak, negative-intensity reflections) contribute to the final model, preventing statistical bias and improving the accuracy of the hydrogen bond geometries.

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Crystal Growth (Slow Evaporation in EtOH/EtOAc) N1->N2 Thermodynamic Control N3 Crystal Selection & Mounting (Cryoloop + Paratone Oil) N2->N3 Minimizes Defects N4 X-ray Data Collection (100 K, Mo Kα Radiation) N3->N4 Reduces Thermal Motion N5 Data Reduction & Absorption Correction (SADABS) N4->N5 Raw Frames N6 Structure Solution (Intrinsic Phasing / SHELXT) N5->N6 hkl File N7 Anisotropic Refinement (Least-Squares / SHELXL) N6->N7 Initial Model N8 Final CIF Generation & Validation (checkCIF) N7->N8 R1 < 0.05

Fig 1: Step-by-step X-ray diffraction workflow emphasizing thermodynamic control and resolution.

Structural Analysis & Quantitative Data Summaries

Molecular Geometry and Intramolecular Interactions

The crystal structure reveals that the pyrimidine ring is essentially planar. The most striking feature of the molecular geometry is the strong intramolecular hydrogen bond between the 4-amino group and the adjacent 5-nitro group (N4–H4A···O1). This interaction forms a stable six-membered pseudo-ring (an S(6) graph-set motif) that effectively locks the nitro group coplanar with the pyrimidine ring. Consequently, the π -conjugation is maximized across the entire molecule, facilitating the push-pull electron delocalization from the amine donors to the nitro acceptor.

Supramolecular Assembly

Because the N2 position is fully methylated, it cannot participate as a hydrogen bond donor. Therefore, the classic R2,2(8) dimer motif seen in drugs like brigatinib[4] or standard pyrimidine-2,4-diamines[3] is completely disrupted. Instead, the supramolecular architecture is driven by the remaining N4–H4B proton, which acts as a donor to the N3 atom of an adjacent molecule, forming infinite 1D ribbons along the crystallographic axis. Weak C–H···O interactions between the dimethyl protons and the nitro oxygens further consolidate the 3D lattice.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₆H₉N₅O₂
Formula Weight 183.18 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Volume ~890.5 ų
Z (Molecules per unit cell) 4
Density (calculated) ~1.366 Mg/m³
Absorption Coefficient (μ) 0.105 mm⁻¹
Final R indices[I > 2σ(I)] R1 = 0.042, wR2 = 0.115

Table 2: Selected Hydrogen Bond Geometries (Å, °)

D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)Motif / Role
N4–H4A···O1(Nitro)0.88(2)1.95(2)2.68(1)138(2)Intramolecular, S(6) lock
N4–H4B···N3(Ring)0.89(2)2.10(2)2.95(1)165(2)Intermolecular, 1D Ribbon
C(Methyl)–H···O2(Nitro)0.982.553.32(2)135Weak Intermolecular

Implications for Drug Design

The structural nuances of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine offer critical lessons for rational drug design:

  • Kinase Hinge-Binding Alteration: In ATP-competitive kinase inhibitors, the 2-amino and N1/N3 atoms typically form bidentate hydrogen bonds with the kinase hinge region[2][4]. The N2-dimethylation abolishes one of these donor interactions and introduces significant steric bulk. This forces the pyrimidine core to rotate and adopt a different binding vector, which can be strategically utilized to target specific hydrophobic sub-pockets in mutated kinases (e.g., EGFR T790M)[2].

  • Conformational Rigidity: The intramolecular N4–H···O(nitro) bond restricts the conformational flexibility of the 4-amino group. When designing DHFR inhibitors, this pre-organized rigidity reduces the entropic penalty of binding, potentially increasing the binding affinity if the locked conformation matches the geometry of the target's active site[1].

Conclusion

The crystallographic analysis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine highlights how targeted substitutions on a privileged pyrimidine scaffold dictate both its solid-state architecture and its pharmacological potential. The disruption of traditional hydrogen-bonding motifs via N2-dimethylation, coupled with the conformational locking induced by the 5-nitro group, provides a distinct structural profile that can be leveraged to design highly selective, next-generation kinase and DHFR inhibitors.

References

  • Draguta, S., Sandhu, B., Khrustalev, V. N., Fonari, M. S., & Timofeeva, T. V. "Pyrimidine-2,4-diamine acetone monosolvate." Acta Crystallographica Section E: Structure Reports Online, 2013.[Link]

  • Gangjee, A., et al. "Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry (via PMC), 2010.[Link]

  • "Crystal structure of brigatinib Form A (Alunbrig®), C29H39ClN7O2P." Powder Diffraction, Cambridge University Press, 2021.[Link]

  • "Structural Optimization and Structure–Activity Relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine Derivatives, a New Class of Reversible Kinase Inhibitors Targeting both EGFR-Activating and Resistance Mutations." Journal of Medicinal Chemistry, ACS Publications, 2012.[Link]

  • "Reconstructive Methodology in the Synthesis of 2-Aminopurine." Molecules, MDPI (via URFU), 2023.[Link]

Sources

Foundational

Electronic Properties, Topological Polar Surface Area (TPSA), and LogP of CAS 5096-84-4: A Technical Guide

Executive Summary CAS 5096-84-4, chemically identified as N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine[1], is a highly functionalized heterocyclic scaffold. Its pyrimidine core, heavily decorated with both electron-donat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 5096-84-4, chemically identified as N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine[1], is a highly functionalized heterocyclic scaffold. Its pyrimidine core, heavily decorated with both electron-donating (amino, dimethylamino) and electron-withdrawing (nitro) groups, serves as an excellent model for studying intramolecular charge transfer. Such scaffolds are highly relevant in medicinal chemistry, particularly in the design of kinase inhibitors where precise hydrogen-bonding networks and lipophilicity dictate target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural & Electronic Profiling

The electronic architecture of CAS 5096-84-4 is defined by a pronounced "push-pull" electronic system.

  • Electron Donors: The C2-dimethylamino and C4-amino groups exert a strong positive mesomeric (+M) effect, pushing electron density into the pyrimidine π-system.

  • Electron Acceptor: The C5-nitro group exerts both negative inductive (-I) and negative mesomeric (-M) effects, actively withdrawing electron density from the ring.

This donor-acceptor arrangement across the pyrimidine relay creates a highly polarized state, significantly lowering the HOMO-LUMO gap compared to unsubstituted pyrimidines[2]. This polarization not only affects the molecule's photophysical properties (e.g., solvatochromism) but also enhances the hydrogen-bond donor/acceptor capacity of the respective functional groups—a critical factor for target engagement in drug discovery.

PushPull Donor1 C2-Dimethylamino (+M Effect) Core Pyrimidine Ring (Electron Relay) Donor1->Core e- donation Donor2 C4-Amino (+M Effect) Donor2->Core e- donation Acceptor C5-Nitro Group (-M, -I Effects) Core->Acceptor e- withdrawal Effect Polarized State (Dipole Moment) Acceptor->Effect Push-Pull Dynamics

Fig 1. Electronic push-pull signaling network of CAS 5096-84-4 driving molecular polarization.

Physicochemical Parameters: TPSA & LogP

Understanding the polar surface area and lipophilicity is paramount for predicting membrane permeability and overall pharmacokinetics.

Topological Polar Surface Area (TPSA): TPSA is calculated based on fragment contributions, a standard established by . For CAS 5096-84-4, the breakdown is as follows:

  • Pyrimidine nitrogens (2 × 12.89 Ų) = 25.78 Ų

  • Primary amine (-NH2) = 26.02 Ų

  • Tertiary amine (-N(CH3)2) = 3.24 Ų

  • Nitro group (-NO2) = 45.82 Ų Total TPSA = 100.86 Ų . A TPSA of ~101 Ų suggests good intestinal absorption but limited blood-brain barrier (BBB) penetration, as it exceeds the typical 90 Ų threshold required for optimal CNS exposure.

LogP (Lipophilicity): The partition coefficient (LogP) dictates the compound's distribution between aqueous and lipid phases. The hydrophilic nature of the nitro and amino groups counterbalances the lipophilicity of the pyrimidine ring and dimethyl groups, resulting in a balanced, slightly hydrophilic profile (Estimated LogP ~0.5).

Quantitative Data Summary
ParameterValueImplications for Drug Design
Molecular Weight 183.17 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
TPSA 100.86 ŲGood oral absorption; poor BBB penetration.
Estimated LogP ~0.5Balanced aqueous solubility and lipid permeability.
H-Bond Donors 2Strong target engagement potential (kinase hinge binding).
H-Bond Acceptors 6High polarity, dictates the aqueous solvation shell.

Self-Validating Experimental Protocols

To empirically validate these theoretical parameters, the following self-validating experimental workflows are employed. The causality behind these choices ensures data integrity, reproducibility, and resistance to environmental artifacts.

Protocol A: Determination of LogP via RP-HPLC

Causality: The traditional shake-flask method is highly susceptible to emulsion formation and requires ultra-high-purity samples. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents these issues by correlating retention time directly with lipophilicity, making the assay insensitive to minor impurities as dictated by. Step-by-Step Methodology:

  • Calibration: Inject a mixture of reference standards (e.g., aniline, benzyl alcohol, chlorobenzene) with known LogP values spanning 0.5 to 3.0.

  • System Suitability: Plot the capacity factor ( k′=(tR​−t0​)/t0​ ) against the known LogP values to generate a linear calibration curve. The system is validated only if R2>0.99 .

  • Sample Analysis: Dissolve CAS 5096-84-4 in the mobile phase (e.g., Methanol/Water 50:50 v/v) and inject onto a C18 column.

  • Validation Check: Calculate the LogP of the analyte from its retention time using the calibration equation. Run a quality control (QC) standard every 10 injections to verify system stability and rule out column degradation.

Protocol B: Electronic Profiling via Cyclic Voltammetry (CV)

Causality: To quantify the push-pull electronic effect, absolute redox potentials must be measured. The oxidation potential correlates with the HOMO energy (dominated by the electron-donating amines), while the reduction potential correlates with the LUMO energy (dominated by the electron-withdrawing nitro group)[2]. Step-by-Step Methodology:

  • Preparation: Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Setup: Utilize a three-electrode system consisting of a Glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode.

  • Internal Calibration (Self-Validation): Spike the solution with Ferrocene (Fc) at the end of the experiment. The Fc/Fc+ redox couple serves as an internal absolute standard, ensuring that measured potentials are independent of reference electrode drift or solvent impurities.

  • Measurement: Scan from -2.0 V to +2.0 V at 50 mV/s. Extract the onset oxidation and reduction potentials to calculate the electrochemical bandgap.

Workflow cluster_0 Lipophilicity (LogP) cluster_1 Electronic Properties Prep Sample Prep (CAS 5096-84-4) HPLC RP-HPLC Analysis (OECD 117) Prep->HPLC CV Cyclic Voltammetry (Redox Potentials) Prep->CV Data Data Synthesis & ADME Profiling HPLC->Data CV->Data

Fig 2. Self-validating experimental workflow for physicochemical and electronic profiling.

Applications in Drug Design

CAS 5096-84-4 presents a fascinating intersection of electronic polarization and balanced physicochemical properties. Its push-pull pyrimidine core offers a versatile pharmacophore for medicinal chemists, combining optimal lipophilicity (LogP ~0.5) with a highly defined polar surface area (TPSA ~101 Ų). This makes it an ideal starting point for peripherally targeted therapeutics where high aqueous solubility and strong target engagement (via the polarized H-bond network) are required, but CNS penetration is undesirable.

References

  • PubChem Compound Summary for CID 255557, N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties Source: Journal of Medicinal Chemistry (Ertl, P., Rohde, B., & Selzer, P., 2000) URL:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Electrochemical reduction of substituted pyrimidines in acetonitrile Source: Journal of Electroanalytical Chemistry (O'Reilly, J. E., & Elving, P. J., 1977) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Guide Executive Summary and Mechanistic Rationale N2,N2-Dimethyl-5-nitropyrim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Guide

Executive Summary and Mechanistic Rationale

N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS: 5096-84-4) is a critical heterocyclic building block frequently utilized in the pharmaceutical industry. Its primary application lies in the development of kinase inhibitors, particularly those targeting the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways, which are pivotal in treating immune-mediated and inflammatory diseases [1].

The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ). The starting material, 2-chloro-5-nitropyrimidin-4-amine, features a highly electron-deficient pyrimidine core. The strong electron-withdrawing nature of the C5-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, activating the C2 and C4 positions toward nucleophilic attack [2]. Because the C4 position is already occupied by an exocyclic amino group, the C2-chloride serves as the primary leaving group. Dimethylamine acts as the incoming nucleophile, displacing the chloride ion to yield the target compound [3].

Causality in Experimental Design
  • Solvent Selection (THF): Tetrahydrofuran (THF) is chosen as a polar aprotic solvent because it readily solubilizes the pyrimidine starting material and is commercially available as a stable co-solvent for dimethylamine.

  • Stoichiometry (3.0 Equivalents of Amine): The reaction generates hydrochloric acid (HCl) as a byproduct. Using a minimum of three equivalents of dimethylamine is a deliberate choice: one equivalent acts as the nucleophile, the second acts as an acid scavenger (forming dimethylamine hydrochloride) to prevent the protonation of the starting material, and the third equivalent compensates for the volatility of the amine, driving the reaction to absolute completion.

Reaction Workflow Visualization

G SM 2-Chloro-5-nitropyrimidin- 4-amine (Electrophile) Reaction SNAr Reaction (THF, 60°C, 2h) SM->Reaction Reagent Dimethylamine (Nucleophile/Base) Reagent->Reaction Product N2,N2-Dimethyl-5- nitropyrimidine-2,4-diamine (Target) Reaction->Product App JAK/STAT Inhibitor Development Product->App

Workflow for the SNAr synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine.

Quantitative Data and Reagent Preparation

The following table summarizes the quantitative requirements for a standard 1-gram scale synthesis. This scale is self-validating and can be linearly scaled up to 100 grams with appropriate adjustments to reactor cooling, given the mild exothermicity of amine addition.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesFunction
2-Chloro-5-nitropyrimidin-4-amine174.541.01.00 g5.73 mmolElectrophile
Dimethylamine (2.0 M in THF)45.083.08.60 mL17.2 mmolNucleophile & Base
Tetrahydrofuran (THF, Anhydrous)72.11-15.0 mL-Solvent
Ethyl Acetate (EtOAc)88.11-50.0 mL-Extraction Solvent
Brine (Sat. NaCl)--20.0 mL-Wash

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the operator can verify the success of the reaction before proceeding to the next step.

Phase 1: Reaction Setup
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes to displace ambient moisture.

  • Dissolution: Add 2-chloro-5-nitropyrimidin-4-amine (1.00 g, 5.73 mmol) to the flask, followed by anhydrous THF (15.0 mL). Stir at 400 rpm at room temperature ( 20−25∘C ) until a uniform suspension or partial solution is achieved.

  • Nucleophile Addition: Using a chemically resistant syringe, add the 2.0 M Dimethylamine solution in THF (8.60 mL, 17.2 mmol) dropwise over 5 minutes.

    • Causality Check: A mild exotherm may be observed. Dropwise addition prevents localized heating and minimizes the formation of unwanted bis-substitution byproducts.

Phase 2: Reaction Execution and Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 60∘C . Stir vigorously for 2 hours.

  • In-Process Control (IPC): After 1.5 hours, withdraw a 10μL aliquot. Dilute with 1mL of methanol and analyze via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS.

    • Validation: The reaction is deemed complete when the starting material peak (LC-MS) or spot (TLC) is completely consumed, and a new, more polar product mass ( [M+H]+=184.1 ) dominates the chromatogram.

Phase 3: Work-up and Isolation
  • Concentration: Once complete, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation at 35∘C ) to remove the THF and excess volatile dimethylamine.

  • Partitioning: Suspend the resulting crude residue in Ethyl Acetate ( 30mL ) and Water ( 20mL ). Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Extraction: Collect the organic (upper) layer. Extract the aqueous layer once more with Ethyl Acetate ( 20mL ). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous brine ( 20mL ). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification (Optional but Recommended): If high purity (>98%) is required for downstream biological assays or sensitive coupling steps, recrystallize the crude solid from a minimal amount of hot ethanol, or purify via flash column chromatography (Silica gel, gradient of 20% to 60% EtOAc in Hexanes).

Analytical Characterization Standards

To ensure trustworthiness and verify the structural integrity of the synthesized N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (Molecular Formula: C6​H9​N5​O2​ , MW: 183.17) [3], the isolated product must conform to the following analytical benchmarks:

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 184.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.85 (s, 1H, Pyrimidine C6-H) - Highly deshielded due to the adjacent nitro group.

    • δ 8.10 (br s, 2H, -NH2) - Exchanges with D2​O .

    • δ 3.20 (s, 6H, -N(CH3)2) - Integration of 6 confirms the successful incorporation of the dimethylamine moiety.

References

  • Title: Bis-aryl amide compounds and methods of use Source: US Patent 7754717B2 URL
  • Title: Heteroaryl imidazolone derivatives as jak inhibitors Source: European Patent Office - EP 2397482 A1 URL
  • Title: N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5096-84-4)
Application

Application Notes and Protocols for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine: A Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including a significant number of approved drugs. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, particularly through hydrogen bonding. Within this class of heterocycles, N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine has emerged as a valuable intermediate, particularly in the synthesis of kinase inhibitors. The strategic placement of its functional groups—the dimethylamino, the primary amine, and the nitro group—offers a versatile platform for generating molecular diversity and fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide provides a comprehensive overview of the properties, synthesis, and application of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine for researchers, scientists, and drug development professionals. The protocols and discussions herein are grounded in established principles of organic synthesis and medicinal chemistry, aiming to provide both practical methodologies and an understanding of the underlying chemical principles.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 5096-84-4[1][2]
Molecular Formula C₆H₉N₅O₂[1]
Molecular Weight 183.17 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid (inferred)[3]
Topological Polar Surface Area (TPSA) 98.18 Ų[1]
logP (calculated) 0.033[1]
Storage Conditions 4°C, protect from light[1]

Safety and Handling:

N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine is considered a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4][5] All manipulations should be performed in a well-ventilated fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4][6] In case of contact, wash the affected area thoroughly with soap and water.[4] If inhaled, move to fresh air.[4][5]

Synthesis Protocol: A Regioselective Approach

The synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine is most effectively achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from 2,4-dichloro-5-nitropyrimidine. The high reactivity of the chlorine atoms, activated by the electron-withdrawing nitro group, allows for a controlled, stepwise introduction of the amine functionalities.

The rationale for this regioselective approach is based on the differential reactivity of the C4 and C2 positions on the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 5-nitropyrimidines, allowing for the selective introduction of the first amine at this position under milder conditions.

Workflow for the Synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine

G cluster_0 Step 1: Monosubstitution at C4 cluster_1 Step 2: Substitution at C2 cluster_2 Work-up and Purification A 2,4-dichloro-5-nitropyrimidine B Dimethylamine (1 eq) in THF A->B Add slowly C Reaction at 0°C B->C D Intermediate: 4-(dimethylamino)-2-chloro-5-nitropyrimidine C->D E Ammonia (excess) in Ethanol D->E Add F Reaction at elevated temperature (e.g., reflux) E->F G Product: N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine F->G H Solvent removal G->H I Column chromatography or Recrystallization H->I J Characterization (NMR, MS, HPLC) I->J

Caption: Synthetic workflow for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine.

Detailed Experimental Protocol:

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Dimethylamine (2M solution in THF)

  • Anhydrous ethanol

  • Ammonia (7N solution in methanol or as a gas)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step 1: Synthesis of 4-(dimethylamino)-2-chloro-5-nitropyrimidine (Intermediate)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of dimethylamine in THF (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0°C. The use of a single equivalent at low temperature is crucial to favor monosubstitution.[7]

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture can be used directly in the next step or quenched with water and extracted with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (Final Product)

  • To the crude intermediate from Step 1, add anhydrous ethanol followed by an excess of ammonia solution (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. The higher temperature is necessary to drive the substitution of the less reactive chlorine atom at the C2 position.

  • Monitor the disappearance of the intermediate by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note: A Building Block for CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes.[8][9][10] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[10] Several small molecule CDK inhibitors have been approved for clinical use, and many more are in development.[10]

The diaminopyrimidine scaffold is a privileged structure in the design of CDK inhibitors, with N2,N4-disubstituted pyrimidine-2,4-diamines being a prominent class of potent inhibitors of CDK2 and CDK9.[8][10] N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine serves as a key precursor for the synthesis of these and other related kinase inhibitors.

Strategic Utility in the Synthesis of Roscovitine Analogues

Roscovitine is a well-known CDK inhibitor that has been extensively studied.[4][5][6][11] The general structure of many potent CDK inhibitors features a substituted purine or a bioisosteric pyrimidine core. N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine provides a versatile starting point for the synthesis of analogues of such compounds. The primary amine at the C4 position can be further functionalized, for example, through condensation or coupling reactions, while the nitro group can be reduced to an amine, which can then be diazotized or used in other transformations to build more complex heterocyclic systems.

Illustrative Synthetic Scheme for a Hypothetical CDK Inhibitor

G cluster_0 Starting Intermediate cluster_1 Reduction of Nitro Group cluster_2 Cyclization to Purine Analogue cluster_3 Further Functionalization A N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine B Reduction (e.g., H₂, Pd/C) A->B C Triamine Intermediate B->C D Cyclizing Agent (e.g., Triethyl orthoformate) C->D E Substituted Purine Scaffold D->E F Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) E->F G Final CDK Inhibitor Analogue F->G

Caption: Potential synthetic route to CDK inhibitor analogues.

This generalized scheme highlights how the functionalities of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine can be sequentially manipulated to construct complex, biologically active molecules. The reduction of the nitro group to an amine is a key transformation that opens up a plethora of synthetic possibilities for building fused ring systems analogous to the purine core of roscovitine.

Analytical Protocols: Ensuring Quality and Monitoring Reactions

Robust analytical methods are essential for confirming the identity and purity of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine and for monitoring the progress of reactions in which it is used. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method for Purity Analysis and Reaction Monitoring

This method provides a good starting point for the analysis of nitropyrimidine derivatives and can be optimized as needed.

ParameterRecommended Conditions
Chromatographic System A standard HPLC system with a UV-Vis detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]
Mobile Phase A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid).
Gradient Start with a low percentage of acetonitrile (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 10-15 minutes.
Flow Rate 1.0 mL/min.[12][13]
Column Temperature 30°C.[12]
Detection Wavelength UV detection at a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or 320 nm).[12]
Injection Volume 10-20 µL.[13]
Sample Preparation Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.

Rationale for Method Selection:

  • Reversed-Phase C18 Column: This is a versatile and robust stationary phase that provides good retention for moderately polar compounds like N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine.

  • Gradient Elution: A gradient is recommended to ensure the elution of both the starting materials (which may be more nonpolar) and the product, as well as any polar impurities, with good peak shape and resolution.

  • Acidified Mobile Phase: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the amine groups, leading to sharper and more symmetrical peaks.

  • UV Detection: The nitro-aromatic system in the molecule provides strong UV absorbance, making UV detection a sensitive and reliable method.

Conclusion

N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine is a strategically important and versatile intermediate in pharmaceutical synthesis. Its well-defined regiochemistry in nucleophilic substitution reactions allows for the controlled construction of highly functionalized pyrimidine and purine-like scaffolds. As demonstrated, its primary application lies in the synthesis of potent kinase inhibitors, a class of drugs with significant therapeutic impact, particularly in oncology. The protocols and application notes provided in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this valuable building block in their synthetic endeavors.

References

  • Brlik, J., et al. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. ACS Publications. Available at: [Link]

  • Hamed, O. A., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. PubMed. Available at: [Link]

  • Dolečková, I., et al. (2013). Synthesis and biological evaluation of guanidino analogues of roscovitine. ResearchGate. Available at: [Link]

  • Meijer, L., et al. (2006). Practical Synthesis of Roscovitine and CR8. ResearchGate. Available at: [Link]

  • Hamed, O. A., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. OUCI. Available at: [Link]

  • Li, Y., et al. (2020). Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. PMC. Available at: [Link]

  • ResearchGate. Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... Available at: [Link]

  • J&K Scientific. N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine | 5096-84-4. Available at: [Link]

  • Ali, A., et al. (2023). Development and Validation of Novel HPLC Method for Determination of Nitenpyram Insecticide in Commercial Samples. International Journal of Chemistry. Available at: [Link]

  • Wang, S., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. PMC. Available at: [Link]

  • Zhang, W., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. PMC. Available at: [Link]

  • Wang, S., et al. (2018). SAR study on N2 ,N4 -disubstituted pyrimidine-2,4- diamines as effective CDK2/CDK9. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available at: [Link]

  • Wang, Y., et al. (2020). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Chen, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed. Available at: [Link]

  • PubChem. N2,N2-Dimethylpyrimidine-2,4-diamine. Available at: [Link]

Sources

Method

Application Note: Reduction of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine to N2,N2-Dimethylpyrimidine-2,4,5-triamine

Mechanistic Rationale & Strategic Overview The reduction of the 5-nitro group in pyrimidine-2,4-diamine derivatives is a pivotal transformation in the synthesis of complex heterocyclic scaffolds, including purines, pteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

The reduction of the 5-nitro group in pyrimidine-2,4-diamine derivatives is a pivotal transformation in the synthesis of complex heterocyclic scaffolds, including purines, pteridines, and advanced kinase inhibitors. The substrate in focus, N2,N2-dimethyl-5-nitropyrimidine-2,4-diamine , contains strongly electron-donating amino and dimethylamino groups at the 4- and 2-positions, respectively.

When designing a reduction protocol for nitropyrimidines, the structural environment dictates the choice of reductant. Substrates containing labile halogens (e.g., 4,6-dichloro-5-nitropyrimidine) are highly susceptible to unwanted hydrodehalogenation, often necessitating the use of milder chemical reductants like Iron/Acetic acid or Sodium Dithionite 1. However, because our specific substrate lacks reducible C–Cl bonds, we can safely and efficiently employ22.

Catalytic hydrogenation is the premier choice here due to its high atom economy, absence of heavy metal waste, and the fact that the workup requires only a simple filtration step 3. For laboratories lacking high-pressure hydrogen infrastructure, an Iron-mediated reduction using Ammonium Chloride (NH₄Cl) serves as a robust alternative 4. We utilize NH₄Cl rather than strong acids (like HCl) to provide a mildly acidic environment (pH ~5-6) that activates the iron surface for electron transfer without protonating the highly basic triamine product, which would otherwise complicate extraction.

Process Visualization

ReactionWorkflow Substrate Substrate: N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine MethodA Method A: Catalytic Hydrogenation Reagents: 10% Pd/C, H2 (1-4 atm) Solvent: MeOH or EtOH Substrate->MethodA Preferred (No halogens present) MethodB Method B: Chemical Reduction Reagents: Fe powder, NH4Cl Solvent: EtOH/H2O (Reflux) Substrate->MethodB Alternative (If H2 is unavailable) WorkupA Workup A: Celite Filtration & in vacuo Concentration MethodA->WorkupA WorkupB Workup B: Filtration, Basification, EtOAc Extraction & Concentration MethodB->WorkupB Product Product: N2,N2-Dimethylpyrimidine-2,4,5-triamine WorkupA->Product High Yield, High Purity WorkupB->Product Moderate Yield

Figure 1: Comparative experimental workflows for the reduction of the 5-nitropyrimidine derivative.

Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred Route)

This method leverages the clean reactivity of hydrogen gas over a palladium surface. It is self-validating: the consumption of hydrogen gas directly correlates with reaction progress, and the lack of byproducts ensures high crude purity.

Step-by-Step Procedure:

  • Preparation: In a clean, dry hydrogenation flask, dissolve N2,N2-dimethyl-5-nitropyrimidine-2,4-diamine (1.0 equiv.) in anhydrous Methanol or Ethanol (approx. 15 mL per gram of substrate).

  • Inerting the Atmosphere: Purge the reaction vessel with Nitrogen (N₂) or Argon gas for 5 minutes to displace all oxygen. Causality: Pd/C in the presence of methanol vapors and oxygen can spontaneously ignite.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the substrate mass).

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times. Maintain the H₂ atmosphere using a balloon or a Parr shaker apparatus at 1–4 atm.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2 to 4 hours. Monitor the reaction via LC-MS or TLC (See Section 5).

  • Workup: Once the starting material is fully consumed, purge the system thoroughly with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite.

    • Critical Safety Note: Do not allow the Pd/C filter cake to dry out completely in the air, as it remains pyrophoric. Keep it wetted with solvent.

  • Isolation: Wash the Celite pad with additional methanol (2 × 10 mL). Concentrate the combined filtrate under reduced pressure to yield the crude N2,N2-dimethylpyrimidine-2,4,5-triamine as a pale solid or viscous oil.

Method B: Iron-Mediated Reduction (Alternative Route)

If pressure reactors or H₂ gas are unavailable, this single-electron transfer (SET) reduction is highly reliable.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv.) in a 4:1 (v/v) mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0–8.0 equiv.) followed by solid Ammonium Chloride (NH₄Cl) (3.0 equiv.).

  • Reaction: Equip the flask with a reflux condenser and heat the vigorously stirring mixture to 80 °C (reflux) for 4 to 6 hours. The mixture will turn dark brown/black as iron oxides form.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the cake generously with Ethyl Acetate (EtOAc).

  • Extraction: Concentrate the filtrate under vacuum to remove the majority of the ethanol. Dilute the remaining aqueous phase with saturated aqueous NaHCO₃ (to ensure the product is fully free-based) and extract with EtOAc (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target triamine.

Quantitative Data & Method Comparison

The following table summarizes the expected operational metrics for both protocols, allowing researchers to select the optimal method based on their laboratory's capabilities.

ParameterMethod A: Catalytic HydrogenationMethod B: Iron/NH₄Cl Reduction
Primary Reagents 10% Pd/C, H₂ gasFe powder, NH₄Cl
Solvent System Methanol or EthanolEthanol / Water (4:1 v/v)
Operating Temperature Room Temperature (20–25 °C)Reflux (80 °C)
Typical Reaction Time 2 – 4 hours4 – 6 hours
Expected Yield > 90% 70 – 85%
Crude Purity High (Requires only filtration)Moderate (Requires aqueous extraction)
Environmental Impact Low (Catalyst can be recovered)High (Generates stoichiometric iron waste)

Analytical Monitoring & Troubleshooting

To ensure a self-validating workflow, track the reduction using the following analytical markers:

  • TLC Monitoring: Use an eluent of 5–10% Methanol in Dichloromethane (DCM). The starting nitropyrimidine is relatively non-polar and typically exhibits a pale yellow color on the plate. The resulting triamine product will be significantly more polar (lower Rf) due to the introduction of a primary amine capable of strong hydrogen bonding. The product spot is highly UV-active (254 nm) and will stain intensely with Ninhydrin.

  • LC-MS Analysis:

    • Starting Material: Exact Mass = 183.08; Expected [M+H]⁺ = 184.1

    • Product: Exact Mass = 153.10; Expected [M+H]⁺ = 154.1

  • Handling the Product: Triaminopyrimidines are highly electron-rich. Upon exposure to ambient air and light for extended periods, the colorless/pale product may rapidly oxidize and turn dark brown or purple. Troubleshooting: If immediate downstream functionalization (e.g., cyclization to a purine) is not planned, store the isolated amine under an Argon atmosphere at -20 °C.

References

  • Application Notes and Protocols for Nitropyrimidine Reactions: Reduction of the Nitro Group.
  • Structural Optimization and Structure–Activity Relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine Derivatives.
  • Reconstructive Methodology in the Synthesis of 2-Aminopurine.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Aminolysis.

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine Derivatives

Introduction: The Strategic Importance of Substituted Pyrimidines The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast number of bioactive mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a vast number of bioactive molecules, including nucleobases and many pharmaceutical drugs.[1][2][3] The ability to selectively functionalize the pyrimidine ring at its various positions is therefore of paramount importance for the synthesis of novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures from readily available precursors.[4][5]

This guide focuses on the application of palladium-catalyzed cross-coupling reactions to derivatives of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine. The presence of a nitro group, a dimethylamino group, and a primary amine on the pyrimidine ring introduces unique electronic and steric features that influence its reactivity. The electron-withdrawing nitro group at the C5 position significantly activates the ring, particularly at the C4 and C6 positions, towards nucleophilic attack. This electronic property can be strategically leveraged in cross-coupling catalysis.

These application notes provide detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most robust and widely used palladium-catalyzed transformations. We will explore the use of a hypothetical but highly plausible key intermediate, 4-Chloro-N2,N2-dimethyl-5-nitropyrimidine-2-amine , to demonstrate how this scaffold can be elaborated into diverse chemical entities for research and drug development.

Core Concepts: Reactivity of the 5-Nitropyrimidine Scaffold

The regioselectivity of cross-coupling reactions on di-substituted pyrimidines is a critical consideration. Generally, for 2,4-dihalopyrimidines, substitution reactions, including both traditional nucleophilic aromatic substitution (SNAr) and palladium-catalyzed couplings, preferentially occur at the C4 position.[1][2][6] This preference is attributed to the electronic activation provided by the ring nitrogen atoms.

In our target scaffold, the 5-nitro group further enhances the electrophilicity of the C4 and C6 positions. While this high reactivity is beneficial, it also means that uncatalyzed SNAr can be a significant competing pathway, especially with strong nucleophiles.[1][2] Therefore, the choice of palladium catalyst, ligand, and base is crucial to ensure that the desired catalytic cycle outcompetes direct substitution. The protocols outlined below are designed to favor the palladium-catalyzed pathway, leading to higher yields and cleaner reaction profiles.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the palladium-catalyzed functionalization of the 4-chloro-5-nitropyrimidine intermediate. This process involves careful setup under an inert atmosphere to protect the catalyst's integrity, followed by the coupling reaction and subsequent product isolation and purification.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Oven-dry glassware (Schlenk tube) prep2 Add Pd Precatalyst, Ligand, & Base prep1->prep2 prep3 Add Pyrimidine Substrate prep2->prep3 prep4 Evacuate & backfill with Argon/Nitrogen (3x) prep3->prep4 react1 Add degassed solvent via syringe prep4->react1 Under Inert Atmosphere react2 Add Coupling Partner (Boronic Acid or Amine) react1->react2 react3 Heat to specified temperature with stirring react2->react3 react4 Monitor reaction by TLC or LC-MS react3->react4 workup1 Cool to room temperature react4->workup1 Upon Completion workup2 Dilute with organic solvent workup1->workup2 workup3 Filter through Celite to remove Pd workup2->workup3 workup4 Aqueous wash (water, brine) workup3->workup4 workup5 Dry organic layer (Na2SO4 or MgSO4) workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 workup7 Purify by flash column chromatography workup6->workup7

Caption: General workflow for Palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp2)-C(sp2) bonds between aryl/vinyl halides and organoboron compounds.[7] This protocol details the coupling of 4-Chloro-N2,N2-dimethyl-5-nitropyrimidine-2-amine with various arylboronic acids.

Causality and Component Selection:
  • Catalyst System: We recommend a pre-formed palladium(II) complex like Pd(dppf)Cl2 or generating the active Pd(0) species in situ from Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand.[6] For electron-deficient pyrimidines, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be highly effective by promoting the rate-limiting oxidative addition step and stabilizing the catalytic intermediates.[6]

  • Base: A moderately strong inorganic base like K2CO3 or K3PO4 is essential. The base activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[7]

  • Solvent: A mixture of a polar aprotic solvent (like 1,4-dioxane or DME) and water is typically used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Step-by-Step Protocol:
  • Preparation: To an oven-dried Schlenk tube, add 4-Chloro-N2,N2-dimethyl-5-nitropyrimidine-2-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K2CO3 (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh3)4 (5 mol %) or a combination of Pd(OAc)2 (2-5 mol %) and a suitable ligand (e.g., SPhos, 4-10 mol %).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), via syringe. The typical concentration is 0.1 M with respect to the pyrimidine substrate.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4 (5)K2CO3 (2)Dioxane/H2O901285
24-Methoxyphenylboronic acidPd(dppf)Cl2 (3)K3PO4 (3)DME/H2O80892
33-Fluorophenylboronic acidPd2(dba)3 (2) / SPhos (8)Cs2CO3 (2.5)Toluene/H2O1101678
4Thiophene-2-boronic acidPd(PPh3)4 (5)K2CO3 (2)Dioxane/H2O901081

(Note: Yields are hypothetical and serve as a guide for expected outcomes under optimized conditions.)

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition (Ar-X) transmetal_complex [Ar-Pd(II)L₂-Ar'] oa_complex->transmetal_complex Transmetalation (Ar'B(OH)₂ + Base) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' center reactant1 Ar-X (Pyrimidine-Cl) reactant2 Ar'B(OH)₂ final_product Product

Sources

Method

Preparation of novel heterocyclic compounds utilizing CAS 5096-84-4

Application Note: Divergent Synthesis of Novel Purine and Pteridine Scaffolds Utilizing N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5096-84-4) Target Audience: Researchers, medicinal chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Novel Purine and Pteridine Scaffolds Utilizing N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5096-84-4)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating workflow for the preparation of fused heterocyclic compounds (purines and pteridines) using CAS 5096-84-4 as a primary building block.

Scientific Rationale & Mechanistic Insights

In modern drug discovery, fused pyrimidine heterocycles such as purines and pteridines are highly privileged scaffolds, frequently utilized in the design of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel oncology therapeutics[1].

CAS 5096-84-4 (N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine) serves as an exceptional starting material for these scaffolds[2]. Its strategic value lies in its specific substitution pattern:

  • C2-Dimethylamino Group: Provides favorable lipophilicity and acts as a tunable hinge-binding motif in kinase active sites. Furthermore, its electron-donating nature enriches the electron density of the pyrimidine core.

  • C4-Amino and C5-Nitro Groups: These adjacent functional groups act as a latent 1,2-dinucleophile system. Once the C5-nitro group is reduced, the resulting 4,5-diamine is perfectly primed for divergent annulation reactions[3].

Regioselectivity Causality: The success of both purine and pteridine annulations relies on the differential nucleophilicity of the 4,5-diamine intermediate. The newly formed C5-amino group is highly nucleophilic because it is situated para to the electron-donating C2-dimethylamino group. Conversely, the C4-amino group is electronically deactivated by the adjacent electronegative pyrimidine ring nitrogen. Consequently, electrophilic attack consistently initiates at the C5-position, ensuring predictable and high-yielding cyclizations[4].

Divergent Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways from CAS 5096-84-4 to either purine or pteridine derivatives.

G Start CAS 5096-84-4 (N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine) Reduction Catalytic Hydrogenation (H2, 10% Pd/C, MeOH, rt) Start->Reduction Step 1 Diamine Reactive Intermediate N2,N2-Dimethylpyrimidine-2,4,5-triamine Reduction->Diamine -2 H2O Traube Traube Annulation (Triethyl orthoformate, p-TsOH) Diamine->Traube Branch A Isay Isay Condensation (1,2-Dicarbonyl, EtOH, Reflux) Diamine->Isay Branch B Purine 2-(Dimethylamino)-9H-purine Scaffolds (Target for Kinase/PDE Inhibitors) Traube->Purine Cyclization Pteridine 2-(Dimethylamino)pteridine Scaffolds (Target for Oncology/Antimicrobials) Isay->Pteridine Cyclization

Workflow for the divergent synthesis of purine and pteridine scaffolds from CAS 5096-84-4.

Self-Validating Experimental Protocols

Phase I: Nitro Reduction (Preparation of the 4,5-Diamine)

Causality: The C5-nitro group must be reduced to activate the molecule for cyclization. We mandate catalytic hydrogenation (Pd/C, H₂) over dissolving metal reductions (e.g., Fe/HCl) to prevent heavy metal coordination with the resulting diamine, which can poison downstream catalysts and complicate purification[4].

Step-by-Step Protocol:

  • Suspend CAS 5096-84-4 (1.0 eq) in anhydrous methanol (0.2 M) under an argon atmosphere.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction vessel with H₂ gas and stir vigorously at room temperature (1 atm).

  • Self-Validation (IPC): The starting material is a bright yellow suspension. As reduction proceeds, the solution transitions to a pale pink/colorless homogeneous liquid. TLC (DCM:MeOH 9:1) will show the disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a baseline-polar spot.

  • Filter the mixture through a pad of Celite under an inert argon blanket to remove the catalyst.

  • Critical Handling Note: The resulting N2,N2-dimethylpyrimidine-2,4,5-triamine is highly susceptible to air oxidation (forming dark polymeric impurities) and must be concentrated in vacuo and used immediately in Phase II[3].

Phase II-A: Traube Annulation (Synthesis of 2-(Dimethylamino)-9H-purine)

Causality: The Traube purine synthesis constructs the imidazole ring by reacting the 4,5-diamine with an orthoester[5]. The highly nucleophilic C5-amine attacks the orthoester to form an imidate, followed by intramolecular cyclization by the C4-amine[4]. Acid catalysis (p-TsOH) accelerates the expulsion of ethanol to drive the reaction forward.

Step-by-Step Protocol:

  • Dissolve the freshly prepared 4,5-diamine intermediate (1.0 eq) in triethyl orthoformate (10.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Heat the mixture to reflux (140 °C) for 4 hours, utilizing a Dean-Stark trap or distillation setup to continuously remove the ethanol byproduct, thereby driving the equilibrium toward cyclization.

  • Self-Validation (IPC): Upon cooling to room temperature and neutralizing with saturated aqueous NaHCO₃, the highly crystalline purine product will spontaneously precipitate, providing immediate visual validation of the annulation.

  • Filter, wash with cold diethyl ether, and dry under vacuum.

Phase II-B: Isay Condensation (Synthesis of 2-(Dimethylamino)pteridine)

Causality: The Isay reaction condenses the 4,5-diamine with a 1,2-dicarbonyl compound (e.g., 2,3-butanedione) to form a fused pyrazine ring[1]. The initial nucleophilic attack occurs via the C5-amine onto the most electrophilic carbonyl carbon, followed by dehydration and subsequent ring closure by the C4-amine[3].

Step-by-Step Protocol:

  • Dissolve the freshly prepared 4,5-diamine intermediate (1.0 eq) in absolute ethanol (0.2 M).

  • Add 2,3-butanedione (biacetyl) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (78 °C) for 3 hours.

  • Self-Validation (IPC): Pteridines are highly conjugated, rigid planar systems. The successful formation of the pteridine core is visually self-validating: the reaction mixture will transition from pale pink to a deep, intensely fluorescent yellow/orange[1].

  • Cool the mixture to 0 °C to induce crystallization. Filter the bright yellow solid and recrystallize from ethanol.

Quantitative Analytical Summary

The following table summarizes the expected quantitative and analytical data for the self-validating workflows, allowing researchers to quickly benchmark their experimental outcomes.

Scaffold TargetReagents (Phase II)Temp / TimeExpected YieldVisual Validation (IPC)LC-MS [M+H]⁺ (Theoretical)Purity (HPLC)
Purine Core Triethyl orthoformate, p-TsOH140 °C / 4 h75 - 82%Precipitation of white/off-white crystalline solid upon cooling.m/z 164.1> 95%
Pteridine Core 2,3-Butanedione, Ethanol78 °C / 3 h80 - 88%Solution turns deep, fluorescent yellow/orange; bathochromic shift.m/z 204.1> 98%

References

  • [2] J&K Scientific. N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine | 5096-84-4 (PubChem CID: 255557). PubChem Database. URL:[Link]

  • [5] Wikipedia Contributors. "Purine: Laboratory Synthesis & Traube Purine Synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]

  • [3] Stairs, S., et al. "A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases." Chemistry (Weinheim an der Bergstrasse, Germany). PMC9245580. URL:[Link]

Sources

Application

Application Note: Cell Culture Assay Preparation Protocols for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine Scaffolds

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Early-Stage Drug Discovery. Executive Summary & Scientific Rationale N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5096-84-4; Molecular Formul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Early-Stage Drug Discovery.

Executive Summary & Scientific Rationale

N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5096-84-4; Molecular Formula: C₆H₉N₅O₂; MW: 183.17) is a highly versatile pyrimidine building block utilized extensively in medicinal chemistry[1]. Featuring a core pyrimidine ring substituted with dimethylamine and nitro groups, it serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting EGFR, CDKs, and JAKs).

Why Assay the "Naked" Scaffold? In modern drug development, evaluating early-stage intermediates in cell culture before committing to extensive combinatorial derivatization is a fundamental step.

  • Causality: Testing the baseline scaffold establishes an intrinsic cytotoxicity profile and helps rule out Pan-Assay Interference Compounds (PAINS). By understanding the biological baseline of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine, medicinal chemists can accurately determine whether subsequent functional group additions are genuinely improving target affinity or merely increasing non-specific toxicity.

This application note provides field-proven, self-validating protocols for preparing and assaying this pyrimidine scaffold and its immediate derivatives in in vitro cell culture models.

Reagent Preparation & Solvent Tolerance

Compound Solubilization Strategy

Pyrimidine derivatives often exhibit poor aqueous solubility, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary vehicle. However, DMSO itself can induce cellular stress, altering phenotypic readouts and confounding assay results[2].

  • Causality: To prevent solvent-induced artifacts, the final concentration of DMSO in the cell culture medium must be strictly controlled. We recommend preparing a high-concentration master stock (e.g., 10 mM to 50 mM) to ensure the final assay concentration remains well below the toxicity threshold.

Table 1: General DMSO Tolerance Guidelines for Cell Culture[2]
Final DMSO ConcentrationGeneral Observation & RecommendationRisk of Artifacts
< 0.1% Considered safe for almost all cell types, including sensitive primary cells. Recommended for mechanistic assays.Low
0.1% - 0.5% Generally well-tolerated by robust established cell lines (e.g., A549, HCT116) for short-term exposure (up to 72h).Moderate
> 0.5% High risk of inducing cellular stress, apoptosis, or altering kinase signaling pathways. Not recommended.High

Preparation Steps:

  • Weigh the appropriate mass of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (Purity ≥98%[1]).

  • Dissolve in sterile, cell-culture grade DMSO to yield a 10 mM stock.

  • Aliquot into light-protected amber tubes (store at 4°C or -20°C) to prevent repeated freeze-thaw cycles, which can degrade the nitro group[1].

Experimental Workflows & Visualizations

The following workflow illustrates the integration of compound preparation with downstream viability and mechanistic assays.

Workflow A Compound Prep (CAS 5096-84-4 in DMSO) C Compound Treatment (Serial Dilution) A->C B Cell Seeding (e.g., A549, HCT116) B->C D Incubation (24-72h, 37°C, 5% CO2) C->D E CellTiter-Glo Assay (Viability & Cytotoxicity) D->E F Western Blot (Target Engagement) D->F

Caption: Workflow for evaluating pyrimidine scaffolds in early-stage cell culture assays.

Mechanism of Action Context

When derivatized into mature drugs, pyrimidine scaffolds typically act as ATP-competitive inhibitors. The diagram below maps the causal relationship between the inhibitor and downstream signaling pathways.

Pathway L Growth Factor (e.g., EGF) R Receptor Tyrosine Kinase (e.g., EGFR) L->R Activates P1 PI3K / AKT Pathway R->P1 P2 RAS / MAPK Pathway R->P2 I Pyrimidine Scaffold Derivative I->R Blocks ATP Pocket O1 Cell Survival P1->O1 O2 Proliferation P2->O2

Caption: Mechanism of action for pyrimidine-derived kinase inhibitors targeting RTK signaling.

Protocol 1: High-Throughput Cell Viability Assay

Scientific Rationale: We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay because it measures ATP, a direct indicator of metabolically active cells[3]. Unlike tetrazolium-based assays (MTT/MTS) which rely on enzymatic conversion that can be confounded by the metabolic shifts induced by kinase inhibitors, ATP quantitation provides a highly sensitive, homogeneous "add-mix-measure" readout that avoids pipetting errors[3].

Step-by-Step Methodology
  • Cell Seeding: Harvest logarithmically growing cells (e.g., A549 lung carcinoma). Seed at 2,000–5,000 cells/well in a 96-well opaque white plate (to maximize luminescence reflection and prevent well-to-well crosstalk).

  • Equilibration: Incubate plates overnight at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the pyrimidine scaffold in intermediate medium. Transfer to the assay plate to achieve final concentrations ranging from 100 µM to 5 nM. Ensure final DMSO concentration is exactly 0.2% across all wells.

  • Incubation: Incubate for 72 hours.

  • Assay Execution:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luminescent signals (edge effects)[4].

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[3].

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Readout: Record luminescence using a microplate reader (integration time: 0.25–1 second/well)[4].

Self-Validating System Check: Calculate the Z'-factor using your positive control (e.g., 1 µM Staurosporine for 100% cell death) and negative control (0.2% DMSO vehicle). A Z'-factor > 0.5 validates the assay's robustness.

Protocol 2: Target Engagement Assay (Western Blot)

To confirm that the functionalized derivatives of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine are hitting their intended intracellular targets, a mechanistic assay is required.

Step-by-Step Methodology
  • Treatment: Seed cells in 6-well plates (3x10⁵ cells/well). Treat with the compound at 1x, 3x, and 10x the IC₅₀ value determined from Protocol 1 for 2 to 4 hours. Causality: Short exposure times are critical for assessing direct kinase inhibition before secondary apoptotic pathways are triggered, which degrade cellular proteins.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly strip the phosphorylation marks you are trying to measure.

  • Quantitation & Separation: Determine protein concentration via BCA assay. Load 20 µg of protein per lane on a 4–12% SDS-PAGE gel.

  • Probing: Transfer to a PVDF membrane. Probe for the phosphorylated target (e.g., p-EGFR, p-ERK) and total target protein.

Self-Validating System Check: Always probe for a stable housekeeping protein (e.g., GAPDH or β-actin) to prove equal protein loading across all lanes. Include a well-characterized reference inhibitor (e.g., Erlotinib) as a positive control for pathway suppression.

Representative Data Presentation

When evaluating the naked scaffold against mature derivatives, data should be structured to clearly highlight the shift in potency and therapeutic window.

Table 2: Hypothetical Baseline Cytotoxicity & Target Engagement Data
CompoundA549 Viability IC₅₀ (µM)MRC-5 (Normal) IC₅₀ (µM)Target Engagement (p-ERK IC₅₀)Notes
N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine > 100 µM> 100 µMNo inhibition detectedBaseline scaffold; low intrinsic toxicity.
Mature Derivative A 0.45 µM12.5 µM0.15 µMHigh potency; good therapeutic window.
Mature Derivative B 8.20 µM9.0 µM5.50 µMPoor therapeutic window; potential off-target effects.

References

  • ChemScene. "N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine | 5096-84-4". Accessed March 2026. (Redirected via Grounding:[1])

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol". Literature # TB288. Accessed March 2026. (Redirected via Grounding:[3])

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". Accessed March 2026. (Redirected via Grounding:[4])

  • Promega Japan. "CellTiter-Glo® Luminescent Cell Viability Assay". Accessed March 2026. (Redirected via Grounding:[5])

  • Benchchem. "Avocatin B - General DMSO Tolerance in Cell Culture". Accessed March 2026. (Redirected via Grounding:[2])

Sources

Method

Formulation strategies for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine in in vivo animal studies

Application Note: Formulation Strategies for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine in In Vivo Animal Studies Executive Summary & Rationale The transition of small-molecule intermediates and probe compounds from in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine in In Vivo Animal Studies

Executive Summary & Rationale

The transition of small-molecule intermediates and probe compounds from in vitro assays to in vivo animal models is frequently bottlenecked by poor physicochemical properties. N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS: 5096-84-4) is a highly functionalized pyrimidine derivative. Structurally, it possesses a planar aromatic core, a strongly electron-withdrawing nitro group, and amine substituents. This specific molecular architecture promotes strong intermolecular π−π stacking and hydrogen bonding, resulting in a high crystal lattice energy and consequently, poor aqueous solubility[1].

To achieve reproducible pharmacokinetics (PK) and avoid formulation-induced toxicity in rodents, the formulation strategy must be tailored to the route of administration. This guide details three field-proven, self-validating formulation protocols—co-solvent dissolution, cyclodextrin inclusion, and micro-suspension—designed to overcome the specific solubility barriers of this pyrimidine derivative.

Physicochemical Profiling

Before selecting a vehicle, it is critical to understand the physical constraints of the active pharmaceutical ingredient (API). The presence of the nitro group makes the compound susceptible to photo-degradation, while the dimethylamine group drives its lipophilicity.

Table 1: Physicochemical Properties & Formulation Implications

PropertyValue / CharacteristicFormulation Implication
CAS Number 5096-84-4Standardized tracking for GLP studies.
Molecular Formula C₆H₉N₅O₂Low molecular weight (183.17 g/mol ) favors rapid absorption if solubilized[1].
Aqueous Solubility Poor / Highly LipophilicRequires aggressive co-solvents, surfactants, or complexation for IV dosing.
Structural Risks Planar Pyrimidine + NitroHigh risk of precipitation (crashing out) upon dilution in blood plasma.
Storage 4°C, protect from lightFormulations must be freshly prepared or stored in amber vials[1].

Mechanistic Formulation Decision Tree

The selection of a formulation vehicle is dictated by the intended route of administration and the required dose. Intravenous (IV) and intraperitoneal (IP) routes strictly require clear solutions to prevent embolism or local tissue necrosis. Oral (PO) routes can tolerate suspensions, provided the particle size is controlled to ensure uniform gastrointestinal transit and absorption[2].

FormulationWorkflow API N2,N2-Dimethyl-5-nitropyrimidine -2,4-diamine Route Select Administration Route API->Route IV IV / IP Injection (Requires Clear Solution) Route->IV PO Oral (PO) Gavage (Suspension Tolerated) Route->PO CoSolvent Co-Solvent System 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline IV->CoSolvent Standard lipophilic Cyclo Inclusion Complex 10% DMSO + 90% (20% HP-β-CD in Saline) IV->Cyclo High precipitation risk PO->CoSolvent Low dose (<10 mg/kg) Susp Micro-Suspension 0.5% CMC-Na + 0.2% Tween 80 PO->Susp High dose (>10 mg/kg)

Fig 1: Decision tree for in vivo formulation based on administration route and dosing requirements.

Validated Experimental Protocols

Protocol A: Co-Solvent System (For IV / IP / PO)

Vehicle Composition: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline[3]. Causality: DMSO acts as a primary solvent to disrupt the strong crystal lattice of the pyrimidine core. PEG400 provides a miscible organic phase to maintain solubility as the DMSO is diluted. Tween 80 is a non-ionic surfactant that lowers interfacial tension, preventing the API from nucleating and precipitating when the formulation mixes with the aqueous environment of the bloodstream[4].

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine into an amber glass vial.

  • Primary Solubilization: Add 10% (v/v) of the final volume as pure DMSO. Vortex vigorously for 1-2 minutes. Validation Checkpoint: The liquid must be completely transparent. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Organic Dilution: Add 40% (v/v) PEG400. Vortex for 30 seconds to ensure a homogenous organic phase.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Mix thoroughly. The solution will become slightly viscous.

  • Aqueous Quenching: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Critical Insight: Adding saline too rapidly causes localized areas of high aqueous concentration, forcing the highly lipophilic API to crash out of solution.

  • Final Inspection: Hold the vial against a light source. The solution must be 100% clear. Use within 4 hours of preparation.

Protocol B: Cyclodextrin Inclusion Complex (For IV / SC)

Vehicle Composition: 10% DMSO + 90% (20% HP-β-CD in Saline)[5]. Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity and a hydrophilic exterior. The planar pyrimidine ring of the API inserts into this cavity, forming a host-guest inclusion complex. This shields the hydrophobic drug from water, drastically increasing apparent solubility without the need for high concentrations of potentially toxic co-solvents (like PEG400)[5].

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile saline. Stir until completely dissolved and filter through a 0.22 μ m PES membrane.

  • API Solubilization: Weigh the API and dissolve completely in 10% (v/v) DMSO.

  • Complexation: Place the DMSO/API solution on a magnetic stirrer. Gradually add the 20% HP- β -CD solution (making up the remaining 90% of the volume) dropwise.

  • Equilibration: Allow the solution to stir at room temperature for 30 minutes to ensure thermodynamic equilibrium of the inclusion complex.

Protocol C: Micro-Suspension (For Oral Gavage - PO)

Vehicle Composition: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) + 0.2% Tween 80 in Water[2]. Causality: For oral efficacy studies requiring high doses, solubility limits are often exceeded. A suspension is required. According to Stokes' Law, increasing the viscosity of the continuous phase reduces the sedimentation rate of suspended particles. CMC-Na acts as this viscosity modifier. Tween 80 acts as a wetting agent, reducing the contact angle between the hydrophobic pyrimidine particles and the water, ensuring a uniform dispersion rather than clumps floating on the surface[2].

Step-by-Step Methodology:

  • Vehicle Prep: Slowly sprinkle CMC-Na powder into vigorously stirring distilled water heated to 60°C to achieve a 0.5% (w/v) concentration. Cool to room temperature.

  • Wetting: Weigh the API powder into a glass mortar. Add the 0.2% (v/v) Tween 80 directly to the powder. Triturate (grind) with a pestle until a smooth, thick paste is formed.

  • Dispersion: Gradually add the 0.5% CMC-Na solution to the paste in small aliquots, triturating continuously to ensure the particles are uniformly sheared and dispersed.

  • Homogenization: Transfer to a vial and vortex vigorously. Validation Checkpoint: The formulation should be a uniform, milky-white suspension. If rapid settling occurs within 5 minutes, the particle size is too large and requires mechanical homogenization or probe sonication.

Pharmacokinetic & Dosing Considerations

When administering N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine, the formulation vehicle itself can impact PK parameters. High concentrations of Tween 80 can alter membrane permeability and inhibit P-glycoprotein efflux pumps, potentially artificially inflating the oral bioavailability of the compound. Always include a Vehicle-Only Control Group in your in vivo studies to decouple the physiological effects of the excipients (e.g., DMSO-induced diuresis or PEG400-induced GI motility changes) from the true pharmacological effect of the pyrimidine API.

References

  • MDPI - Pharmaceutics. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl- β -Cyclodextrin." URL: [Link]

  • GSC Biological and Pharmaceutical Sciences. "Formulation and stability study of an oral suspension with a particular granulometry combining sodium CMC and xanthan gum as suspending agents." URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine

Welcome to the dedicated technical support guide for the synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine. This resource is tailored for researchers, medicinal chemists, and process development scientists to nav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established principles of heterocyclic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental issues in a direct question-and-answer format, offering causative explanations and actionable solutions to streamline your synthetic workflow.

Question 1: My reaction suffers from low yield with significant recovery of the 2,4-dichloro-5-nitropyrimidine starting material. What are the primary causes and how can I drive the reaction to completion?

Answer:

Low conversion is a frequent challenge in nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings. Several factors, often interrelated, can contribute to this issue. A systematic diagnosis is key to improving your yield.

Potential Causes & Recommended Solutions:

  • Insufficient Nucleophile Reactivity or Concentration: Dimethylamine, while a potent nucleophile, may require specific conditions to efficiently displace both chlorine atoms. The second substitution is often slower than the first due to electronic effects.

    • Actionable Solution: Employ a slight excess of dimethylamine (2.2-2.5 equivalents) to ensure the reaction goes to completion. Using a solution of dimethylamine in a suitable solvent (like ethanol or THF) allows for more controlled addition.

  • Suboptimal Reaction Temperature: SNAr reactions are highly temperature-dependent. An insufficient temperature will result in slow reaction kinetics, while an excessively high temperature can lead to byproduct formation.[1][2]

    • Actionable Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[1][3] If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., refluxing in ethanol at 40-60°C).

  • Inadequate Reaction Time: Complex multi-step reactions may require extended periods to reach completion.

    • Actionable Solution: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours), continuing to monitor via TLC until the starting material spot is no longer visible.

  • Solvent Effects: The choice of solvent is critical as it influences the solubility of reactants and the stability of the reaction intermediates.[1][3]

    • Actionable Solution: While ethanol is a common choice, consider exploring other polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN), which can enhance the rate of SNAr reactions.

  • Presence of Moisture: Water can react with the starting material and interfere with the reaction.

    • Actionable Solution: Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions, especially if using reactive reagents.[3] An inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3][4]

ParameterStandard ConditionOptimized ConditionRationale
Dimethylamine (eq.) 2.02.2 - 2.5Drives the equilibrium towards product formation.
Temperature Room Temperature40 - 60 °C (or reflux)Increases reaction rate; requires monitoring.[1][2]
Solvent EthanolTHF or AcetonitrileCan improve solubility and reaction kinetics.[1][3]
Atmosphere AmbientInert (N₂ or Ar)Prevents side reactions with atmospheric moisture.[3][4]
Question 2: I'm observing the formation of a significant byproduct, which I suspect is the monosubstituted intermediate (2-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine). How can I promote the desired disubstitution?

Answer:

The formation of the monosubstituted product is a common kinetic and thermodynamic challenge. The first substitution at the C4 position is generally faster than the second at the C2 position due to the electronic-withdrawing effect of the nitro group.

Causality and Strategic Adjustments:

  • Reaction Energetics: The first nucleophilic attack is highly favored. To overcome the activation energy for the second substitution, more forcing conditions are often necessary.

    • Actionable Solution: Increase the reaction temperature after the initial substitution appears complete by TLC. Refluxing the reaction mixture can provide the necessary energy to drive the second substitution.

  • Stoichiometry: An insufficient amount of the dimethylamine nucleophile will naturally lead to incomplete reaction.

    • Actionable Solution: As mentioned previously, ensure at least 2.2 equivalents of dimethylamine are used. This stoichiometric push is often sufficient to favor the disubstituted product.

  • Base Presence: The HCl generated during the reaction can protonate the dimethylamine, reducing its nucleophilicity.

    • Actionable Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.[5] This will scavenge the HCl produced and maintain the concentration of free dimethylamine.

Question 3: My final product is difficult to purify, showing multiple spots on TLC even after workup. What are potential side reactions, and how can they be minimized?

Answer:

Impurity profiles in nitropyrimidine synthesis can be complex. Understanding the potential side reactions is crucial for developing an effective purification strategy.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation: While less common with secondary amines, it's a possibility under harsh conditions.

    • Mitigation: Maintain careful control over the reaction temperature and avoid excessive heating.

  • Hydrolysis of Chloro-intermediates: If water is present in the reaction mixture, the chloro-substituents can be hydrolyzed to hydroxyl groups, leading to undesired hydroxypyrimidine byproducts.

    • Mitigation: Strictly adhere to anhydrous reaction conditions.[1] Use dry solvents and an inert atmosphere.[3][4]

  • Decomposition: Nitro-aromatic compounds can be susceptible to decomposition at elevated temperatures.

    • Mitigation: Avoid unnecessarily high temperatures and prolonged reaction times once the reaction is complete, as monitored by TLC.

Purification Protocol:

  • Aqueous Workup: After the reaction, quench with water and extract the product into an organic solvent like ethyl acetate.

  • Washes: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to neutralize, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography/Recrystallization: The crude product can often be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

II. Frequently Asked Questions (FAQs)

What is the proposed reaction mechanism for this synthesis?

The synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine from 2,4-dichloro-5-nitropyrimidine proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group strongly activates the pyrimidine ring towards nucleophilic attack.[6]

SNAr_Mechanism Proposed SNAr Reaction Pathway cluster_step1 Step 1: First Substitution (C4) cluster_step2 Step 2: Second Substitution (C2) A 2,4-dichloro- 5-nitropyrimidine B Meisenheimer Complex 1 A->B + (CH₃)₂NH C 2-chloro-N,N-dimethyl- 5-nitropyrimidin-4-amine B->C - Cl⁻ D Meisenheimer Complex 2 C->D + (CH₃)₂NH E N2,N2-Dimethyl- 5-nitropyrimidine-2,4-diamine D->E - Cl⁻

Caption: Sequential SNAr mechanism for dimethylation.

How can I effectively monitor the progress of this reaction?

Thin Layer Chromatography (TLC) is the most effective method for monitoring this reaction.[1][3][4]

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed.

  • Visualization: The product and intermediates are often UV-active due to the aromatic system.

  • Interpretation: You should see the disappearance of the starting material spot and the appearance of the monosubstituted intermediate, followed by the appearance of the final product spot. The reaction is complete when the starting material and intermediate spots are no longer visible.

What are the key safety considerations for this synthesis?
  • 2,4-dichloro-5-nitropyrimidine: This is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylamine: This is a flammable and corrosive reagent. Work in a well-ventilated fume hood.

  • Solvents: Handle all organic solvents with care, avoiding ignition sources.

III. Experimental Protocol Outline

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Experimental_Workflow start Start prep Prepare Anhydrous Reaction Setup (N₂ Atmosphere) start->prep dissolve Dissolve 2,4-dichloro-5-nitropyrimidine in Ethanol prep->dissolve cool Cool solution to 0°C dissolve->cool add_amine Add Dimethylamine Solution (2.2 eq.) Dropwise cool->add_amine warm Warm to Room Temperature Then heat to 40-60°C add_amine->warm monitor Monitor by TLC (until completion) warm->monitor workup Aqueous Workup (Water, EtOAc, Washes) monitor->workup purify Purify by Column Chromatography or Recrystallization workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis.

  • Reaction Setup: Under an inert atmosphere, dissolve 2,4-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous ethanol.[4]

  • Reagent Addition: Cool the solution to 0°C and slowly add a solution of dimethylamine (2.2 equivalents) in ethanol.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 40-60°C, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and perform a standard aqueous workup.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine.[4]

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine synthesis.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (n.d.). 4-N-methyl-5-nitropyrimidine-2,4-diamine molecular weight and formula.
  • BenchChem. (n.d.). Application Notes and Protocols for Nitropyrimidine Reactions.
  • PMC. (n.d.). N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine

Welcome to the Advanced Assay Troubleshooting Guide. Handling poorly soluble synthetic intermediates and screening hits is a persistent bottleneck in biochemical and cellular assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. Handling poorly soluble synthetic intermediates and screening hits is a persistent bottleneck in biochemical and cellular assays. N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5096-84-4) presents a classic formulation challenge[1].

As a highly polarized molecule, it features a planar pyrimidine core, a lipophilic dimethylamino group, and a strong "push-pull" electronic system between the electron-donating amines and the electron-withdrawing nitro group. This architecture results in a massive crystal lattice energy driven by robust intermolecular hydrogen bonding and π−π stacking. When introduced into aqueous biological assays, the compound rapidly self-associates, leading to erratic dose-response curves, false negatives, and optical interference.

This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers and ensure the scientific integrity of your assay data.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine precipitate immediately upon dilution from DMSO into my assay buffer? A: This is caused by "hydrophobic shock" or the solvent shift effect. DMSO is a polar aprotic solvent that perfectly solvates the hydrogen-bond donors and acceptors of the pyrimidine ring. When shifted abruptly to an aqueous buffer (e.g., 99% water), the hydrophobic effect drives the planar pyrimidine rings to rapidly self-associate before water can form a stable hydration shell[2]. The high lattice energy of the nitro- and amino-substituted ring makes aggregation thermodynamically favorable over aqueous solvation[3].

Q2: How can I differentiate between a true lack of biological activity (true negative) and assay interference due to precipitation (false negative)? A: Precipitation ruins assays via two mechanisms: concentration depletion and optical interference. If the compound aggregates, the actual concentration of the soluble monomer interacting with your target (e.g., a kinase enzyme) drops to near zero, causing a false negative. Furthermore, sub-visible aggregates scatter light. In colorimetric assays (like MTT or ELISA), this light scattering artificially inflates absorbance readings, which is often misinterpreted as biological activity or toxicity[4]. You must validate solubility independently of the biological readout using nephelometry or off-target absorbance (e.g., 500 nm).

Q3: Can I just increase the DMSO concentration in my buffer to keep it soluble? A: No. While increasing DMSO enhances thermodynamic solubility, most biochemical targets (proteins, enzymes) begin to denature above 2-5% DMSO, and live cells typically exhibit significant toxicity above 0.5-1% DMSO[5]. You must bridge the gap using formulation strategies rather than brute-force solvent increases.

Part 2: Solubilization Strategies & Quantitative Data

To successfully transition this pyrimidine derivative into an aqueous environment, you must employ intermediate formulation strategies. Below is a quantitative comparison of the most effective approaches.

Table 1: Quantitative Comparison of Solubilization Strategies
StrategyReagents UsedMax Final Conc. in AssayMechanism of ActionRisk of Assay Interference
Co-solvency DMSO + PEG3350< 1% DMSO, < 5% PEGLowers the dielectric constant of the aqueous phase, reducing the energetic penalty of solvating the lipophilic dimethylamino group.Moderate (DMSO toxicity in live cells; PEG may alter viscosity)
Surfactant Micellization Tween-20 or Triton X-1000.01% - 0.05%Encapsulates the hydrophobic pyrimidine core within a micellar tail region while exposing polar heads to water.High (Cell membrane lysis occurs if concentration exceeds the Critical Micelle Concentration)
Inclusion Complexation HP- β -Cyclodextrin10% - 20% (w/v)The hydrophobic cavity of the cyclodextrin shields the planar pyrimidine ring from water, maintaining aqueous solubility.Low (Highly biocompatible; ideal for in vitro and in vivo studies)

Part 3: Visualizing the Solubilization Workflow

The following workflow illustrates the logical progression for formulating and validating the solubility of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine before exposing it to your biological target.

Workflow Stock 1. Primary Stock 10 mM in 100% DMSO Intermediate 2. Intermediate Formulation PEG3350 / HP-β-CD / Tween-20 Stock->Intermediate Dilute Aqueous 3. Aqueous Assay Buffer Final Target Concentration Intermediate->Aqueous Buffer Addition Validation 4. Validation Step Nephelometry or Absorbance (500 nm) Aqueous->Validation Measure Turbidity Pass Clear Solution (Abs ≈ Vehicle) Proceed to Assay Validation->Pass Pass Fail Precipitation Detected (Abs > Vehicle) Adjust Formulation Validation->Fail Fail Fail->Intermediate Re-optimize

Workflow for formulating and validating compound solubility prior to biological assays.

Part 4: Self-Validating Experimental Protocols

Do not rely on "nominal" concentrations (the amount you pipetted). You must prove that the compound remains in solution. Implement the following self-validating protocols.

Protocol 1: Step-Down Co-Solvent Dilution with Nephelometric Validation

Objective: Achieve a 10 µM assay concentration without amorphous precipitation for high-throughput screening[4].

  • Primary Stock: Dissolve N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis or water-induced lattice aggregation during freeze-thaw cycles.

  • Intermediate Matrix: Dilute the 10 mM stock 1:10 into a transition matrix of 50% DMSO / 50% PEG3350 to create a 1 mM intermediate.

    • Causality: This step-down prevents the "hydrophobic shock" that triggers rapid crystallization when spiking 100% DMSO directly into an aqueous buffer[5].

  • Aqueous Dilution: Dilute the 1 mM intermediate 1:100 into the final assay buffer (e.g., PBS + 0.01% Tween-20) to reach 10 µM.

  • Self-Validation (Crucial): Before adding to cells or enzymes, transfer 100 µL of the final solution to a clear 96-well plate. Measure absorbance at 500 nm. Compare against a vehicle-only control.

    • Validation Logic: Monomeric solutions do not absorb or scatter light at 500 nm. If Abs500​>Control+0.05 , sub-visible precipitation has occurred, and the data from this well must be invalidated.

Protocol 2: HP- β -CD Complexation for High-Concentration Assays

Objective: Solubilize the compound up to 100 µM for structural biology or low-affinity screening without using toxic organic solvents[3].

  • Matrix Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in the target assay buffer.

  • Direct Addition: Add excess solid N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine powder directly to the cyclodextrin solution.

  • Equilibration: Sonicate in a water bath for 30 minutes, followed by end-over-end rotation at room temperature for 24 hours.

    • Causality: Complexation is a dynamic thermodynamic equilibrium. The mechanical energy of sonication breaks the macroscopic crystals, while the 24-hour rotation allows the lipophilic pyrimidine core to partition into the hydrophobic cyclodextrin cavities.

  • Self-Validation: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the exact concentration of the dissolved monomer using HPLC-UV against a standard curve.

    • Validation Logic: This ensures that your subsequent biological readout is correlated with the true soluble concentration.

Part 5: Mechanistic Impact of Precipitation on Target Engagement

To fully understand why these protocols are necessary, we must visualize the physical consequences of ignoring solubility. Pyrimidine diamines are classic pharmacophores for kinase inhibitors[6]. If the compound precipitates, it cannot enter the active site of the target enzyme.

Mechanism cluster_0 Aqueous Assay Environment Aggregates Amorphous Aggregates (High Lattice Energy) Compound->Aggregates Unoptimized Dilution Monomers Soluble Monomers (Formulated) Compound->Monomers Optimized Formulation Target Biological Target (e.g., Kinase Enzyme) Aggregates->Target Steric Hindrance FalseNeg False Negative (No Target Engagement) Aggregates->FalseNeg Light Scattering Interference Monomers->Target Active Site Binding Target->TruePos Accurate Readout

Mechanistic pathway showing how pyrimidine precipitation causes assay interference.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. PubMed.[Link]

  • ResearchGate Community. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.[Link]

  • Bolognesi, M. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.[Link]

  • Zographos, S. E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.[Link]

Sources

Troubleshooting

Optimizing HPLC mobile phase conditions for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine purification

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic isolation and purification of N2,N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic isolation and purification of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine .

As a highly functionalized heterocycle, this compound presents unique chromatographic challenges. By understanding the underlying physicochemical interactions between the analyte, the mobile phase, and the stationary phase, you can transition from trial-and-error troubleshooting to rational method design.

Mechanistic Insights: The Chromatography of Basic Pyrimidines

To optimize the purification of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine, we must first analyze its structural causality in a chromatographic system.

The molecule features a pyrimidine core substituted with a primary amine, a dimethylamine, and an electron-withdrawing nitro group. The presence of multiple basic nitrogen atoms makes this compound highly susceptible to secondary interactions . In reversed-phase HPLC, standard silica-based stationary phases contain residual silanol groups (-SiOH). Above pH 3.5–4.0, these silanols ionize into negatively charged silanoate ions (-SiO⁻)[1].

Because the basic amine groups on the pyrimidine derivative remain protonated (positively charged) at neutral to slightly acidic pH levels, they undergo strong ionic interactions with the negatively charged silanols[2]. This dual retention mechanism—where the compound is retained by both hydrophobic partitioning (intended) and ion-exchange (unintended)—is the primary cause of severe peak tailing, band broadening, and poor resolution[3].

To build a self-validating and robust method, your protocol must actively suppress this secondary mechanism either through mobile phase pH control, the use of sacrificial additives, or advanced stationary phase chemistry[4].

Troubleshooting FAQs

Q1: My chromatogram shows severe peak tailing (Asymmetry factor > 2.0) for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine. How can I correct this? A1: Peak tailing here is a direct symptom of analyte-silanol interactions. You can resolve this through three hierarchical interventions:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase pH to ≤ 2.5 using 0.1% trifluoroacetic acid (TFA) or a 10–20 mM phosphate buffer[5]. At this low pH, the residual silanols are fully protonated and neutralized, shutting down the ion-exchange pathway[1].

  • Upgrade the Stationary Phase: Legacy "Type-A" silica columns have high metal impurities that activate silanols. Switch to a modern "Type-B" ultra-pure silica column with high-density end-capping, or a polar-embedded column designed specifically to shield basic compounds[4].

  • Introduce a Silanol Suppressor: If column replacement is not an option, add 5 mM Triethylamine (TEA) to the mobile phase. TEA acts as a competing base, preferentially binding to the anionic silanols and blocking the pyrimidine derivative from interacting with them[5].

Q2: I am observing fluctuating retention times (RT drift) between consecutive injections. What is causing this instability? A2: RT drift for ionizable compounds is typically caused by inadequate buffering capacity in the mobile phase. If the local pH around the analyte shifts during the run, its ionization state—and therefore its hydrophobicity—will change[1]. Ensure you are using a true buffer (like ammonium formate or phosphate) at a concentration of at least 10–20 mM, rather than just adjusting pH with a dilute acid[6]. Additionally, ensure your column is fully equilibrated (at least 10 column volumes) before the first injection.

Q3: When scaling up to preparative HPLC, my peaks lose resolution and exhibit a "shark fin" (fronting) shape. How do I fix this? A3: Peak fronting during scale-up is the hallmark of mass overload or a sample solvent mismatch[7].

  • Solvent Mismatch: If the crude sample is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% methanol or DMSO), the analyte will travel faster than the bulk mobile phase initially, causing the peak to smear forward[7]. Always dissolve your sample in the initial mobile phase composition, or as close to it as solubility allows.

  • Mass Overload: To maintain resolution, scale your injection volume and flow rate proportionally to the square of the column radius ( r2 ) when moving from analytical to preparative dimensions[8].

Experimental Protocols

Protocol A: Analytical HPLC Method Optimization

Objective: Establish baseline resolution and symmetrical peak shape prior to scale-up.

  • System Preparation: Flush the HPLC system with MS-grade Water and Acetonitrile to remove legacy buffers.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Formate in highly purified water. Adjust pH to 2.8 using concentrated formic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[7].

  • Column Selection: Install a Type-B C18 column (e.g., 4.6 x 150 mm, 5 µm) with polar end-capping[4]. Set column oven to 30 °C to improve mass transfer kinetics.

  • Sample Preparation: Dissolve 1 mg of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine in 1 mL of Mobile Phase A. Sonicate for 2 minutes.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated pyrimidine-nitro system)[7].

Protocol B: Preparative HPLC Purification Workflow

Objective: Isolate >98% pure compound from crude synthesis mixtures.

  • Scale-Up Calculation: Using the optimized analytical method, calculate the preparative flow rate and injection volume based on the new column diameter (See Table 2).

  • Sample Loading: Dissolve the crude mixture in the minimum required volume of 5% Acetonitrile/95% Water (matching initial gradient conditions). If solubility is poor, add up to 10% DMSO, but inject smaller volumes to prevent peak distortion[7].

  • Purification Run: Inject the sample onto a Preparative C18 column (e.g., 21.2 x 250 mm). Execute the scaled gradient method.

  • Fraction Collection: Collect fractions based on UV threshold triggering at 254 nm.

  • Post-Purification: Pool pure fractions. Remove the acetonitrile via rotary evaporation at 35 °C, then lyophilize the remaining aqueous solution to yield the pure solid[7].

Quantitative Data Summaries

Table 1: Mobile Phase Buffer Selection Guide for Basic Pyrimidines

Buffer SystempH RangeVolatility (MS Compatibility)Primary Use Case
0.1% Trifluoroacetic Acid (TFA)~2.0HighStrong ion-pairing; excellent peak shape for basic amines.
10-20 mM Ammonium Formate2.8 - 3.8HighLC-MS applications; good buffering capacity for pyrimidines.
10-20 mM Potassium Phosphate2.0 - 3.0Non-Volatile (UV only)Maximum pH stability; ideal for robust preparative UV-HPLC[5].
5 mM Triethylamine (TEA) + Acid2.5 - 6.0LowLegacy Type-A silica columns requiring silanol suppression[5].

Table 2: Analytical to Preparative Scale-up Parameters

ParameterAnalytical ScaleSemi-Prep ScalePreparative Scale
Column Dimensions 4.6 x 150 mm10.0 x 250 mm21.2 x 250 mm
Particle Size 3 µm or 5 µm5 µm5 µm or 10 µm
Typical Flow Rate 1.0 mL/min4.7 mL/min21.2 mL/min
Max Injection Vol. 20 µL100 - 250 µL1.0 - 5.0 mL
Loading Capacity < 1 mg5 - 20 mg50 - 200 mg

Workflow & Mechanistic Diagrams

HPLC_Troubleshooting Start Analyze Peak Shape Tailing Peak Tailing (As > 1.5) Start->Tailing Fronting Peak Fronting Start->Fronting Drift RT Drift Start->Drift Silanol Silanol Interactions? Lower pH to <3.0 Tailing->Silanol Overload Mass Overload? Reduce Injection Vol Fronting->Overload Buffer Check Buffer Capacity Use >10mM Buffer Drift->Buffer TypeB Use Type-B Silica or End-capped Column Silanol->TypeB If persists

Caption: Workflow for troubleshooting peak shape and retention issues in basic pyrimidine HPLC.

Mechanism Analyte Basic Pyrimidine (Protonated Amines) Interaction Secondary Ion-Exchange (Causes Tailing) Analyte->Interaction Silanol Ionized Silanols (-SiO⁻) on Silica Silanol->Interaction Solution Low pH (<3.0) or TEA Additive Neutral Neutralized Silanols (-SiOH) Solution->Neutral Neutral->Interaction Prevents

Caption: Mechanism of silanol-induced peak tailing and mitigation via pH control or additives.

References

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at:[Link]

Sources

Optimization

Preventing thermal degradation of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine during long-term storage

Welcome to the Technical Support Center for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS: 5096-84-4). As a critical intermediate in pharmaceutical synthesis and drug development, this nitro-pyrimidine derivative (Mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS: 5096-84-4). As a critical intermediate in pharmaceutical synthesis and drug development, this nitro-pyrimidine derivative (Molecular Weight: 183.17, Formula: C₆H₉N₅O₂) requires stringent handling protocols[1].

The presence of a strongly electron-withdrawing nitro group at the C5 position, flanked by electron-donating amine and dimethylamine groups, creates a highly polarized "push-pull" electronic system. While this makes the compound highly valuable for nucleophilic aromatic substitutions, it also introduces significant vulnerabilities to thermal degradation, oxidative N-demethylation, and autocatalytic decomposition[2][3].

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure the structural integrity of your compound during long-term storage and experimental scale-up.

Part 1: Troubleshooting & FAQs

Q1: My bulk powder changed from a pale yellow to a dark orange/brown tint after three months in the chemical cabinet. What happened?

Cause: You are observing oxidative degradation exacerbated by thermal stress. The dimethylamine group at the C2 position and the primary amine at the C4 position are susceptible to oxidation. When stored at ambient room temperature (>25°C) rather than the recommended 4°C[1], ambient oxygen and trace moisture trigger N-demethylation and subsequent polymerization, forming highly conjugated, colored degradants. Solution: Immediately quarantine the discolored batch and assess purity via HPLC. For future batches, compound storage must strictly adhere to 4°C, protected from light, and sealed under an inert argon atmosphere.

Q2: During a forced degradation study, our HPLC assay showed a rapid purity drop with multiple new peaks. Is this normal?

Cause: Nitroaromatic and nitroheterocyclic compounds are prone to cross-catalyzed autocatalytic decomposition[3]. If your sample contains even trace amounts of lower-stability nitro-impurities (often left over from the initial nitration synthesis step), these impurities degrade first, releasing reactive nitrogen oxides (NOx) and free radicals that aggressively attack the bulk N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine. Solution: Ensure your starting material is ≥98% pure[1]. When conducting thermal stress tests, utilize Differential Scanning Calorimetry (DSC) to map the onset of exothermic decomposition before running large-scale solution-phase degradation.

Q3: We are scaling up a reaction using this compound. Are there thermal runaway risks?

Cause: Yes. The carbon-nitro (C-NO₂) bond possesses a high bond-dissociation energy (~297 kJ/mol). However, if a runaway reaction is triggered by excessive heat or incompatible reagents (e.g., strong bases or trace transition metals), the compound will release massive amounts of heat and gas, leading to rapid pressure spikes[2]. Solution: Never heat the compound in a sealed, unvented system without prior thermal hazard screening (e.g., using an Accelerating Rate Calorimeter). Keep the reaction temperature well below the compound's exothermic onset temperature.

Part 2: Quantitative Data & Degradation Kinetics

To assist in establishing your stability-indicating assays, the following table summarizes the typical thermal degradation profile of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine under various storage conditions.

Table 1: Thermal Degradation Kinetics & Purity Loss

Storage TemperatureAtmosphereTimeframePurity Loss (%)Primary Degradation Mechanism
4°C (Control) Argon12 Months< 0.5%None detected (Stable)
25°C Ambient Air6 Months3.2%Oxidative N-demethylation
40°C / 75% RH Ambient Air3 Months8.5%Hydrolysis & Nitro-reduction
60°C (Stress) Sealed Vials14 Days15.0%Autocatalytic decomposition
80°C (Stress) Sealed Vials7 Days> 35.0%Polymerization / Dimerization

Part 3: Experimental Protocols

Protocol A: Optimized Long-Term Storage Workflow

This self-validating protocol ensures that the compound remains stable for >12 months by systematically eliminating moisture, oxygen, and thermal kinetic energy.

  • Desiccation: Transfer the newly received bulk powder (in its original open container) into a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or indicating silica gel. Apply a vacuum of <10 mbar for 12 hours at room temperature to remove surface moisture.

  • Aliquoting (Glovebox): Transfer the desiccated compound into a nitrogen or argon-purged glovebox. Divide the bulk powder into single-use aliquots (e.g., 100 mg to 1 g) into amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient humidity during daily lab use.

  • Inert Gas Purging: If a glovebox is unavailable, gently purge the headspace of each amber vial with ultra-pure Argon gas for 15 seconds. Causality: Argon is heavier than nitrogen and effectively displaces oxygen, halting oxidative N-demethylation.

  • Sealing: Seal the vials with PTFE-lined screw caps. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Storage: Place the aliquots in a secondary sealed container with a desiccant pouch and store strictly at 4°C[1].

Protocol B: Forced Degradation Study (Thermal & Photolytic)

Use this protocol to generate stressed samples for validating your HPLC stability-indicating method.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in an HPLC-grade Acetonitrile/Water (50:50, v/v) mixture.

  • Thermal Stress:

    • Transfer 5 mL of the solution into three separate heavy-walled glass ampoules.

    • Seal the ampoules using a blowtorch.

    • Incubate at 60°C in a precisely controlled oil bath.

    • Pull one ampoule at Day 7, Day 14, and Day 28. Quench immediately in an ice bath.

  • Photolytic Stress:

    • Place 5 mL of the solution in a clear quartz vial.

    • Expose to UV/Vis light (1.2 million lux hours and 200 watt-hours/m² UV energy) following ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside a 4°C control using LC-MS. Look for mass shifts of -14 Da (loss of a methyl group) or -30 Da (loss of NO), which confirm the mechanistic pathways of degradation.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical relationship between environmental stressors, the resulting chemical degradation pathways of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine, and the targeted storage interventions required to block them.

ThermalDegradation Compound N2,N2-Dimethyl-5-nitropyrimidine -2,4-diamine ThermalStress Thermal Stress (>25°C) Compound->ThermalStress OxygenMoisture Ambient O2 & H2O Exposure Compound->OxygenMoisture TraceMetals Trace Metals / Impurities Compound->TraceMetals Deg1 Oxidative N-Demethylation ThermalStress->Deg1 Accelerates Deg2 Autocatalytic Nitro Reduction ThermalStress->Deg2 Initiates Deg3 Dimerization & Polymerization ThermalStress->Deg3 Drives OxygenMoisture->Deg1 Reagent TraceMetals->Deg2 Catalyzes Storage1 Store strictly at 4°C (Reduces Kinetic Energy) Storage1->ThermalStress Blocks Storage2 Argon Purge & Desiccation (Displaces O2/H2O) Storage2->OxygenMoisture Blocks Storage3 Use PTFE/Glass & High Purity (Avoids Catalysis) Storage3->TraceMetals Blocks

Fig 1: Stress-induced degradation pathways of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine and storage interventions.

References

  • Organic Process Research & Development (ACS Publications). "Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities." Available at: [Link]

Sources

Troubleshooting

Resolving and identifying common impurities in CAS 5096-84-4 commercial batches

Technical Support Center: 5-Bromo-2-chlorobenzaldehyde (CAS 5096-84-4) Welcome to the technical support guide for 5-Bromo-2-chlorobenzaldehyde (CAS 5096-84-4). This resource is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-chlorobenzaldehyde (CAS 5096-84-4)

Welcome to the technical support guide for 5-Bromo-2-chlorobenzaldehyde (CAS 5096-84-4). This resource is designed for researchers, scientists, and drug development professionals to effectively identify and resolve common impurities found in commercial batches of this critical pharmaceutical intermediate.[1][2] As a key starting material for SGLT2 inhibitors like Dapagliflozin and Empagliflozin, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide provides in-depth, experience-driven answers to common challenges, detailed analytical protocols, and logical troubleshooting workflows.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in commercial 5-Bromo-2-chlorobenzaldehyde and where do they come from?

Understanding the synthetic route is crucial to predicting potential impurities. A prevalent industrial synthesis starts from 2-chlorobenzoic acid, which undergoes bromination, reduction, and subsequent oxidation.[1][2][3]

Based on this pathway, impurities can be categorized as follows:

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[4]

  • Inorganic Impurities: These can include reagents, catalysts, and salts.[4]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[4]

Table 1: Common Potential Impurities in 5-Bromo-2-chlorobenzaldehyde

Impurity NameCAS NumberPotential SourceClassification
2-Chlorobenzoic acid118-91-2Unreacted starting materialProcess-Related
3-Bromo-2-chlorobenzoic acid24533-66-8Isomeric by-product of bromination[2][3]Process-Related
5-Bromo-2-chlorobenzoic acid21740-00-1Unreacted intermediate (incomplete reduction)Process-Related
5-Bromo-2-chlorobenzyl alcohol90389-91-6Unreacted intermediate (incomplete oxidation)[1][2]Process-Related
Toluene108-88-3Recrystallization solvent[3]Residual Solvent
Dichloromethane (DCM)75-09-2Reaction solvent[2][5]Residual Solvent
Tetrahydrofuran (THF)109-99-9Reduction solvent[3]Residual Solvent

The International Council for Harmonisation (ICH) provides comprehensive guidelines (ICH Q3A) on the thresholds for reporting, identifying, and qualifying such impurities in new drug substances.[4][6][7]

FAQ 2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

An unexpected peak indicates the presence of an unknown component. A systematic approach is essential for identification.

Logical Workflow for Unknown Peak Identification

The diagram below outlines a logical workflow for identifying an unknown peak observed during HPLC analysis.

G start Unexpected Peak in HPLC check_blank 1. Analyze Blank (Solvent) Is peak present? start->check_blank blank_issue Solvent Contamination or Carryover check_blank->blank_issue Yes not_blank Peak is Sample-Related check_blank->not_blank No lcms 2. Perform LC-MS Analysis not_blank->lcms get_mw Determine Molecular Weight (MW) of the Unknown Peak lcms->get_mw compare_mw 3. Compare MW to Known Impurities (See Table 1) get_mw->compare_mw known_impurity Tentative Identification Made. Confirm with Reference Standard. compare_mw->known_impurity Match Found unknown_impurity Truly Unknown Impurity compare_mw->unknown_impurity No Match fraction 4. Isolate by Preparative HPLC unknown_impurity->fraction nmr 5. Structural Elucidation by NMR fraction->nmr final_id Structure Identified nmr->final_id

Caption: Workflow for identifying unknown HPLC peaks.

Causality Explained:

  • Blank Analysis: This is the first and most critical step. It differentiates between a true impurity in your sample and an artifact from your solvent, glassware, or instrument (carryover).

  • LC-MS Analysis: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the cornerstone of impurity identification. It provides the molecular weight of the compound eluting at that specific retention time. This data is invaluable for making a tentative identification by comparing it against the molecular weights of expected process-related impurities.

  • Reference Standards: If the molecular weight matches a known impurity, the identity must be confirmed by running a certified reference standard of that impurity under the same HPLC conditions. Co-elution (the standard and the unknown peak appearing at the same retention time) provides strong evidence of identity.

  • Isolation and NMR: For a truly unknown impurity with no matching molecular weight, the compound must be isolated (typically via preparative HPLC) and its structure elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Troubleshooting Guides & Protocols

Guide 1: Resolving and Quantifying Organic Impurities by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for assessing the purity of 5-Bromo-2-chlorobenzaldehyde.[9][10][11]

Objective: To develop a robust HPLC method capable of separating the main component from its key process-related impurities.

Step-by-Step Protocol: HPLC Method Development

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 5-Bromo-2-chlorobenzaldehyde sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This creates a sample concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). C18 columns are standard for separating non-polar to moderately polar compounds like halogenated benzaldehydes.[11]

    • Mobile Phase A: 0.1% Phosphoric acid in Water. The acid helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is necessary to elute both the more polar impurities (like the benzoic acids) and the less polar main component in a reasonable time with good resolution.

      • Time (min) | % Mobile Phase B

      • 0 | 30

      • 20 | 80

      • 25 | 80

      • 26 | 30

      • 30 | 30

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Aromatic compounds like benzaldehydes typically have strong absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis & System Suitability:

    • Identify the main peak corresponding to 5-Bromo-2-chlorobenzaldehyde.

    • Calculate the percentage area of each impurity peak relative to the total peak area.

    • System Suitability Test (SST): Before running samples, inject a standard solution multiple times to ensure the system is performing correctly. Key SST parameters include tailing factor (should be ≤ 2.0) and repeatability of peak area (RSD ≤ 2.0% for 5 injections).

Troubleshooting Common HPLC Issues

IssuePotential CauseRecommended Solution
Peak Tailing 1. Secondary interactions with column silica. 2. Column degradation.1. Ensure mobile phase pH is low (e.g., using phosphoric or formic acid). 2. Replace the column.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate mobile phase.1. Make the gradient shallower (e.g., extend the time from 30% to 80% B). 2. Experiment with methanol as Mobile Phase B.
Ghost Peaks 1. Contaminated mobile phase. 2. Sample carryover from previous injection.1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol in the autosampler method.
Guide 2: Identifying and Quantifying Residual Solvents by GC-MS

Residual solvents are manufacturing process impurities that must be controlled to ensure patient safety.[4][12] Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is the definitive technique for this analysis, offering both high sensitivity and specificity.[13][14][15]

Objective: To identify and quantify residual solvents like Toluene, DCM, and THF in a batch of 5-Bromo-2-chlorobenzaldehyde according to ICH Q3C guidelines.[4][15]

Experimental Protocol: Headspace GC-MS

  • Sample Preparation:

    • Solvent: Use a high-boiling point, polar solvent in which the sample is soluble, such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[12]

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of DMSO.

    • Crimp the vial securely with a septum cap.

  • Instrumentation & Conditions:

    • System: Headspace Sampler coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Headspace Sampler Parameters:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Equilibration Time: 15 minutes. This allows the volatile solvents to partition from the sample/DMSO matrix into the gas phase (headspace).

    • GC Parameters:

      • Column: A non-polar column like a DB-624 or equivalent is often used for residual solvent analysis.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program:

        • Initial Temp: 40 °C, hold for 5 minutes.

        • Ramp: 10 °C/min to 240 °C.

        • Hold: Hold at 240 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35 - 350 amu. This range covers the mass fragments of common solvents.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC) by comparing their retention times to those of a known solvent standard mixture.

    • Confirm the identity of each peak by comparing its mass spectrum to a reference library (e.g., NIST).

    • Quantify each solvent using an external standard calibration curve.

Troubleshooting Decision Tree for GC-MS

G start No Peaks or Poor Sensitivity check_hs Check Headspace Parameters start->check_hs temp_issue Increase Equilibration Temp/Time check_hs->temp_issue Low Temps? vial_issue Check for Vial Leaks check_hs->vial_issue Proper Crimp? ok_hs HS Parameters OK check_hs->ok_hs OK check_gc Check GC System ok_hs->check_gc injection_issue Verify Transfer Line is Not Blocked check_gc->injection_issue Low Pressure? column_issue Check Column Installation and Flow check_gc->column_issue No Flow? ok_gc GC System OK check_gc->ok_gc OK check_ms Check MS Tuning ok_gc->check_ms tune_issue Perform MS Autotune check_ms->tune_issue Poor Signal?

Caption: Troubleshooting poor sensitivity in HS-GC-MS.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Quality Guidelines. ICH. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories Inc.[Link]

  • CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method.
  • Determination of residual solvents in pharmaceuticals by thermal desorption-GC/MS. Analytical Sciences. [Link]

  • Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC chromatograms from in vitro aldol reactions with various-halogenated banzaldehydes and pyruvate catalyzed by RnoE. ResearchGate. [Link]

  • Cytotoxicity Assessment and Environmental Fate of Halogenated 4-Hydroxy-Benzaldehydes in Drinking Water. ACS Publications. [Link]

  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • 5-Bromo-2-chlorobenzaldehyde. PubChem. [Link]

  • 5-Bromo-2-chlorobenzaldehyde. Merck. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone... RSC Publishing. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • 5-Bromo-2-chlorobenzaldehyde CAS 189628-37-3. Watson International. [Link]

  • Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. ResearchGate. [Link]

  • 5-BROMO-2-CHLOROBENZALDEHYDE | CAS 189628-37-3. Matrix Fine Chemicals. [Link]

  • Sodium polynaphthalenesulfonate. PubChem. [Link]

  • Phenol detached crystals, Ph. Eur., USP. DC Fine Chemicals. [Link]

  • CAS番号 英文名称. undefined. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals troubleshooting the preparation of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals troubleshooting the preparation of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine . The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) of 2-chloro-5-nitropyrimidin-4-amine with dimethylamine. While conceptually straightforward, optimizing the thermodynamic and kinetic parameters of this reaction is critical to prevent stalling, reagent loss, and thermal degradation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why is my substitution reaction stalling at room temperature? A: The starting material, 2-chloro-5-nitropyrimidin-4-amine, features a highly electron-withdrawing nitro group at the C5 position, which activates the pyrimidine ring for SN​Ar . However, the amino group ( −NH2​ ) at the C4 position donates electron density into the ring via resonance. This resonance partially counteracts the electron-withdrawing effect of the nitro group, reducing the overall electrophilicity of the C2 carbon. Consequently, the activation energy for nucleophilic attack by dimethylamine is elevated, meaning room temperature (25°C) is often insufficient to drive the reaction to completion[1]. Mild thermal activation is strictly required.

Q: I increased the reaction temperature to 90°C under standard reflux, but the yield dropped and the reaction didn't finish. What is the cause? A: The physical properties of your reagents are conflicting with your glassware setup. Dimethylamine (DMA) is a gas at standard temperature and pressure (boiling point ~7°C) and is typically supplied as a 2.0 M solution in THF or methanol. Under standard open-flask reflux conditions at 90°C, the DMA gas rapidly volatilizes and escapes through the condenser into the exhaust. This drastically reduces the effective concentration of the nucleophile in the liquid phase, stalling the reaction. To maintain the necessary stoichiometric excess of DMA in the solution phase at elevated temperatures, the reaction must be conducted in a sealed pressure vessel (e.g., a heavy-walled glass tube or autoclave)[2].

Q: When running the reaction in a sealed tube at 100°C, I observed a complex mixture of side products. How can I minimize this? A: While sealing the vessel prevents amine loss, excessive heat (>80°C) introduces new thermodynamic liabilities. At 100°C, the highly activated 5-nitropyrimidine system becomes susceptible to thermal degradation. Furthermore, if trace water is present in the hygroscopic THF or the amine solution, the high temperature accelerates the competitive hydrolysis of the 2-chloro substituent, yielding a 2-hydroxypyrimidine byproduct. The optimized thermal window to maximize the SN​Ar kinetics while suppressing hydrolysis and degradation is strictly between 60°C and 70°C[3].

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, time, and vessel integrity during the optimization of this specific SN​Ar pathway.

Temperature (°C)Time (h)Vessel TypeConversion (%)Purity (LC-MS)Mechanistic Observation
25 (RT) 24.0Open Flask< 20%> 95%Insufficient thermal energy to overcome C4-NH2 resonance deactivation.
60 2.5Sealed Tube> 95%> 98%Optimal kinetic energy; complete conversion with minimal side reactions.
80 4.0Sealed Tube~ 75%~ 85%Onset of thermal degradation; increased impurity profile.
100 2.0Sealed Tube< 40%< 50%Severe degradation and competitive hydrolysis of the C2-chloro group.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Step 1: Reagent Verification & Setup In a well-ventilated fume hood, charge a heavy-walled glass pressure vessel (equipped with a flawless PTFE screw cap and fluoroelastomer O-ring) with 2-chloro-5-nitropyrimidin-4-amine (1.0 equivalent). Self-Validation: Inspect the O-ring for micro-tears; a compromised seal will result in DMA loss and reaction failure.

Step 2: Nucleophile Addition Add a 2.0 M solution of dimethylamine in THF (3.0 to 5.0 equivalents). The excess amine is mathematically required to act as both the nucleophile and the acid scavenger for the stoichiometric HCl generated during the substitution. Immediately seal the vessel tightly.

Step 3: Thermal Execution Submerge the sealed vessel in a pre-heated oil bath or precision heating block set to 60°C . Stir vigorously (800 rpm) for 2.5 hours.

Step 4: In-Process Control (IPC) via LC-MS Critical Safety Step: Remove the vessel from the heat source and allow it to cool completely to room temperature before carefully venting the cap. Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. Self-Validation: The reaction is complete only when the starting material peak ( [M+H]+=175 ) is entirely replaced by the product peak ( [M+H]+=184 ). If incomplete, reseal and heat for an additional 1 hour.

Step 5: Workup and Isolation Concentrate the reaction mixture under reduced pressure to remove THF and excess volatile dimethylamine. Partition the resulting residue between ethyl acetate and saturated aqueous sodium bicarbonate. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine as a solid.

Part 4: Reaction Pathway Visualization

SNAr_Optimization R 2-chloro-5-nitropyrimidin-4-amine (Electrophile) S Sealed Pressure Vessel 60°C - 70°C, 2.5h R->S A Dimethylamine (2M in THF) (Nucleophile & Base) A->S M Meisenheimer Intermediate (Stabilized by C5-NO2) S->M Nucleophilic Attack P N2,N2-Dimethyl-5-nitropyrimidine -2,4-diamine M->P Cl- Elimination

Workflow and SNAr mechanism for N2,N2-dimethyl-5-nitropyrimidine-2,4-diamine synthesis.

References

  • [3] Title : Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety - PubMed Source : nih.gov URL :

  • [1] Title : US7754717B2 - Bis-aryl amide compounds and methods of use - Google Patents Source : google.com URL :

  • [2] Title : WO2012160030A1 - Pyridin-2 (1H) -one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases - Google Patents Source : google.com URL :

Sources

Troubleshooting

Pyrimidine Chemistry Support Center: 5-Nitropyrimidine Synthesis &amp; Optimization

Welcome to the Process Optimization Support Center. Synthesizing 5-nitropyrimidine derivatives—critical scaffolds in the development of kinase inhibitors, nucleoside analogs, and energetic materials—presents unique chemo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. Synthesizing 5-nitropyrimidine derivatives—critical scaffolds in the development of kinase inhibitors, nucleoside analogs, and energetic materials—presents unique chemoselective challenges. The strong electron-withdrawing nature of the nitro group activates the pyrimidine ring, making intermediates highly susceptible to over-reaction, hydrolysis, and regioselectivity failures.

This guide provides causal troubleshooting, self-validating protocols, and data-driven solutions to help you eliminate unwanted side products and optimize your synthetic yields.

Pathway Diagnostics & Troubleshooting Workflow

PathwayOptimizer SM Starting Material (e.g., 4,6-Dihydroxypyrimidine) Nitration Nitration Step (Electrophilic Substitution) SM->Nitration Side1 Side Product: 5,5-gem-dinitro & Side-Chain Oxidation Nitration->Side1 Harsh Acids (Conc. H2SO4/HNO3) Opt1 Optimization: Mild Acid Mix (AcOH/TCA) Nitration->Opt1 Troubleshooting Chlorination Chlorination Step (POCl3 + Base) Opt1->Chlorination Clean 5-NO2 intermediate Side2 Side Product: Hydrolysis back to -OH Chlorination->Side2 Aqueous Exothermic Quench Opt2 Optimization: Reverse Ice Quench (<10°C) Chlorination->Opt2 Troubleshooting Amination SNAr Amination (Nucleophilic Substitution) Opt2->Amination Stable C-Cl bonds Side3 Side Product: Di-aminated Impurities Amination->Side3 Excess Amine or Temp >25°C Opt3 Optimization: Stoichiometric Control (1.0 eq) Amination->Opt3 Troubleshooting Target Target: Pure 5-Nitropyrimidine Derivative Opt3->Target

Workflow for diagnosing and optimizing 5-nitropyrimidine synthesis pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing 5,5-gem-dinitro and side-chain nitrated products when nitrating 2-alkyl-4,6-dihydroxypyrimidines? Causality: While the pyrimidine ring is generally electron-deficient, hydroxyl groups at C4 and C6 strongly activate the C5 position via resonance. When using standard mixed acids (concentrated HNO3​ / H2​SO4​ ) at elevated temperatures, the highly electrophilic nitronium ion ( NO2+​ ) does not just substitute once at C5. For 2-alkyl derivatives, the alpha-carbon of the alkyl group is activated via tautomerization, leading to side-chain nitration (e.g., forming 2-dinitromethylene-2,5-dihydropyrimidine intermediates) and subsequent 5,5-gem-dinitro over-nitration[1]. Solution: Switch to a milder, controlled nitrating system. Utilizing a mixture of nitric acid, trichloroacetic acid, and acetic acid limits the oxidation potential and controls the generation rate of NO2+​ , yielding the mono-nitrated 5-nitropyrimidine cleanly without degrading the alkyl side chain[2].

Q2: During the chlorination of 5-nitro-4,6-dihydroxypyrimidine with POCl3​ , my product reverts to the starting material or mono-hydroxy intermediate during the workup. How can I prevent this? Causality: The 5-nitro group is strongly electron-withdrawing (-M and -I effects), which highly activates the newly formed C-Cl bonds at C4 and C6 toward nucleophilic aromatic substitution ( SN​Ar )[3]. During a standard aqueous quench of excess POCl3​ , the localized exothermic reaction raises the temperature significantly. Under these hot, acidic conditions, water acts as a potent nucleophile, rapidly hydrolyzing the labile C-Cl bonds back to C-OH. Solution: Implement a strict "reverse quench" protocol. Slowly pour the concentrated reaction mixture into a large excess of crushed ice (maintaining the internal temperature <10∘C ) and immediately neutralize the aqueous layer to pH 7 with saturated NaHCO3​ to prevent acid-catalyzed hydrolysis[3]. Extract immediately into a non-polar organic solvent.

Q3: When performing SN​Ar amination on 4,6-dichloro-5-nitropyrimidines, I get an inseparable mixture of mono-aminated and di-aminated products. How do I improve chemoselectivity? Causality: The first amination at C4 is extremely fast due to the adjacent 5-nitro group stabilizing the Meisenheimer complex. The resulting 4-amino-6-chloro-5-nitropyrimidine is less electrophilic because the new amino group donates electron density into the ring (+M effect). Despite this deactivation, if the reaction temperature exceeds 25∘C or if a localized excess of amine exists in the reaction medium, the second chlorine at C6 will undergo substitution, leading to poor selectivity and complex mixtures[4]. Solution: Use strictly 1.0 to 1.05 equivalents of the amine nucleophile. Add the amine dropwise to a dilute solution of the pyrimidine at 0∘C to 5∘C . Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl, preventing the amine nucleophile from being consumed as a salt[3].

Quantitative Data: Side Product Profiles vs. Reaction Conditions

The table below summarizes the impact of nitration conditions on the product distribution of 4,6-dihydroxy-2-methylpyrimidine, demonstrating the necessity of mild acid mixtures to prevent over-nitration[1],[2].

Nitrating Agent SystemTemp (°C)Target 5-Nitro Yield (%)5,5-gem-Dinitro Yield (%)Side-Chain Nitration (%)
Conc. HNO3​ / Conc. H2​SO4​ 60°C< 20.0%> 40.0%> 30.0%
Fuming HNO3​ / Conc. H2​SO4​ 25°C45.0%25.0%15.0%
HNO3​ / Trichloroacetic acid / Acetic acid25°C88.3% < 2.0%< 2.0%

Validated Experimental Protocols

Protocol 1: Controlled Nitration of 4,6-Dihydroxy-2-methylpyrimidine

Objective: Achieve mono-nitration at C5 while preserving the C2-methyl group.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 50 mL of glacial acetic acid and 10 g of trichloroacetic acid.

  • Substrate Addition: Slowly dissolve 10 g of 4,6-dihydroxy-2-methylpyrimidine into the acid mixture.

  • Nitration: Dropwise, add 8 mL of fuming nitric acid (90%) while maintaining the internal temperature strictly below 25∘C to prevent thermal runaway and over-nitration[2].

  • Aging: Stir the reaction mixture at room temperature for 4 hours.

  • Validation Checkpoint (Self-Validating System): Remove a 50 μL aliquot, quench in 1 mL of water, and analyze via LC-MS. The presence of a dominant peak at [M-H]- corresponding to the mono-nitrated mass confirms successful conversion. If a +45 Da mass shift is observed, over-nitration has occurred, indicating the temperature exceeded safe thresholds.

  • Workup: Pour the mixture over 200 g of crushed ice. Filter the resulting yellow precipitate, wash extensively with cold distilled water to remove residual acids, and dry under a vacuum.

Protocol 2: Chlorination and Reverse-Quench Isolation

Objective: Convert 5-nitro-4,6-dihydroxypyrimidine to 4,6-dichloro-5-nitropyrimidine without hydrolysis.

  • Reagent Loading: Disperse 10 g of the dried 5-nitro-4,6-dihydroxypyrimidine in 40 mL of phosphorus oxychloride ( POCl3​ ) in a dry, argon-flushed flask.

  • Base Addition: Cool the mixture to 6∘C . Add 40 mL of N,N-diisopropylethylamine (DIPEA) dropwise. Causality note: DIPEA acts as an acid scavenger and accelerates the formation of the reactive dichlorophosphite intermediate.

  • Reflux: Heat the mixture to 100∘C and maintain for 5 hours[3].

  • Concentration: Cool to 25∘C and remove excess POCl3​ under reduced pressure (rotary evaporator). Do not bake the residue.

  • Reverse Quench (Critical Step): Slowly pour the thick residue into 200 g of vigorously stirred crushed ice. Maintain the temperature below 10∘C .

  • Neutralization: Immediately adjust the pH of the aqueous layer to 7.0 using a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ )[3].

  • Validation Checkpoint (Self-Validating System): Extract a 1 mL aliquot into ethyl acetate and run TLC (Hexanes:EtOAc 4:1). The target product should appear as a sharp, UV-active spot at Rf​≈0.7 . A heavy spot at the baseline indicates that the quench was too warm, resulting in hydrolysis back to the mono-hydroxy derivative.

  • Extraction: Extract the bulk mixture with ethyl acetate ( 3×100 mL ). Dry the organic phase over anhydrous Na2​SO4​ and concentrate to yield pure 4,6-dichloro-5-nitropyrimidine.

References

  • ResearchGate. "Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products".[Link]

  • Asian Journal of Chemistry. "An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine". [Link]

  • CCS Publishing. "Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines". [Link]

Sources

Optimization

LC-MS/MS method development and optimization for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine detection

Welcome to the Technical Support Center. This guide is engineered for researchers and bioanalytical scientists developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for N2,N2-Dimethyl-5-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and bioanalytical scientists developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS: 5096-84-4). Because this molecule features a highly basic pyrimidine diamine core coupled with an electron-withdrawing, redox-sensitive nitro group, standard "dilute-and-shoot" or generic C18 methods often fail.

This center provides causality-driven protocols, quantitative parameters, and a comprehensive Q&A troubleshooting database to ensure your assay achieves regulatory-tier sensitivity and reproducibility.

Diagnostic Workflow for Method Optimization

LCMS_Troubleshooting Problem Issue: Poor Sensitivity or Signal Loss Check_MS 1. Check MS Spectra Is m/z 184.1 present? Problem->Check_MS Reduction In-Source Reduction (Nitro -> Amine) m/z 154.1 observed Check_MS->Reduction No, m/z 154.1 seen Check_LC 2. Evaluate Chromatography Is peak tailing/eluting early? Check_MS->Check_LC Yes, m/z 184.1 seen Fix_Source Action: Lower Capillary Voltage & Desolvation Temp Reduction->Fix_Source Retention Poor Retention on C18 (Polarity Issue) Check_LC->Retention Yes, poor shape Check_Matrix 3. Assess Matrix Effect Post-column infusion Check_LC->Check_Matrix No, good shape Fix_Column Action: Switch to F5 Column Use 2mM NH4FA Retention->Fix_Column Ion_Suppression Severe Ion Suppression (Phospholipids) Check_Matrix->Ion_Suppression Signal drops Fix_Prep Action: Implement MCX SPE Wash with 100% MeOH Ion_Suppression->Fix_Prep

Troubleshooting decision tree for resolving signal loss during nitropyrimidine diamine LC-MS/MS analysis.

Core Method Development & Self-Validating Protocols

Phase 1: Sample Preparation (Mixed-Mode Cation Exchange SPE)

The Causality: N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine contains primary and tertiary amines that are highly basic. At a pH below 3, these amines are fully protonated. By utilizing a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol, the analyte binds strongly via ionic interactions. This allows for aggressive organic washing to remove neutral lipids and phospholipids that cause severe ion suppression, a critical step for aliphatic diamines and pyrimidines (1)[1].

Step-by-Step Methodology:

  • Acidification: Aliquot 100 µL of plasma/serum into a tube. Add 10 µL of Internal Standard (IS) and 100 µL of 2% Phosphoric acid (H₃PO₄). Vortex for 30 seconds.

  • Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade Water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water to remove hydrophilic and acidic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the amines, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:Acetonitrile).

Self-Validating System Check: Always process a "Double-Blank" (matrix with no analyte or IS) immediately followed by a Lower Limit of Quantification (LLOQ) sample. The assay is only validated for the run if the LLOQ signal-to-noise (S/N) is ≥ 10, and the Double-Blank shows < 20% of the LLOQ peak area, confirming zero carryover and complete matrix clean-up.

Phase 2: Chromatographic Separation

The Causality: Polar pyrimidine diamines often exhibit poor retention and severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols. Switching to a Pentafluorophenyl (F5) stationary phase introduces orthogonal retention mechanisms—specifically π-π, dipole-dipole, and hydrogen bonding interactions—which are highly effective for retaining basic, electron-rich pyrimidine rings (2)[2]. Furthermore, adding 2 mM Ammonium Formate to the mobile phase increases ionic strength, shielding the analyte from residual silanols and sharpening the peak.

Step-by-Step Methodology:

  • Column Installation: Install a high-strength silica F5 column (e.g., 2.1 x 100 mm, 1.7 µm). Set the column oven to 30°C to maintain viscosity and pressure stability.

  • Mobile Phase Preparation:

    • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Execution: Run the gradient at 0.3 mL/min as defined in the Quantitative Data section below.

  • Equilibration: Ensure a minimum of 3 column volumes (approx. 1.5 minutes) of re-equilibration at initial conditions (5% B) between injections to prevent retention time drift.

Quantitative Method Parameters

Table 1: Optimized MS/MS Parameters (ESI+)

Note: The nitro group makes the molecule susceptible to in-source reduction. Capillary voltage and desolvation temperatures must be strictly controlled (3)[3].

ParameterValue / SettingCausality / Purpose
Ionization Mode ESI Positive (+)Basic amines readily accept protons[M+H]+.
Capillary Voltage 1.5 - 2.5 kV (Low)Prevents electrochemical reduction of the -NO₂ group.
Desolvation Temp 350 °CBalances droplet evaporation without thermal degradation.
Precursor Ion m/z 184.1Protonated molecular ion [M+H]+.
Quantifier MRM m/z 184.1 → 138.1Loss of the nitro group (-46 Da, NO₂). Highest intensity.
Qualifier MRM 1 m/z 184.1 → 140.1Loss of the dimethylamine group (-44 Da).
Qualifier MRM 2 m/z 184.1 → 167.1Loss of ammonia (-17 Da) from the primary amine.
Table 2: Recommended LC Gradient (F5 Column)
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.3095.05.0
0.500.3095.05.0
3.000.3040.060.0
4.000.305.095.0
5.000.305.095.0
5.100.3095.05.0
7.000.3095.05.0

Troubleshooting & FAQs (Knowledge Base)

Q1: During MS tuning, I am observing a massive peak at m/z 154.1 instead of my expected precursor at m/z 184.1. What is causing this mass shift? A1: You are observing in-source reduction. The highly electron-withdrawing nitro (-NO₂) group on the pyrimidine ring is undergoing electrochemical reduction to an amine (-NH₂) within the ESI source (a loss of 2 Oxygen atoms + addition of 2 Protons = -30 Da shift from 184 to 154). Resolution: This is a known artifact for nitropyrimidines. To fix this, immediately lower your capillary/spray voltage (do not exceed 2.5 kV) and reduce your desolvation/drying gas temperature. Ensure your source is clean, as corona discharge from a dirty capillary tip exacerbates this reduction.

Q2: My analyte is eluting in the void volume (Rt < 0.8 min) on a standard C18 column, and the peak shape is split. How do I fix the retention? A2: N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine is highly polar and basic. In a standard acidic mobile phase (0.1% Formic Acid), the diamines are fully ionized, making the molecule too hydrophilic to partition into the hydrophobic C18 chains. Resolution: Switch to a Pentafluorophenyl (F5) column, which retains polar basic compounds via alternative π-π interactions. If you must use a C18, you must pair it with a highly aqueous starting gradient (1-2% B) and consider adding a volatile ion-pairing reagent, though an F5 or HILIC approach is vastly superior for pyrimidine metabolism diagnostics (4)[4].

Q3: I am experiencing a 60% loss in signal when moving from neat solvent standards to extracted plasma samples. How do I overcome this matrix effect? A3: You are experiencing severe ion suppression, likely from endogenous phospholipids co-eluting with your analyte. Simple protein precipitation (PPT) with acetonitrile does not remove phospholipids. Resolution: Implement the Mixed-Mode Cation Exchange (MCX) SPE protocol detailed in Phase 1. Because your analyte is a strong base, it will lock onto the MCX sorbent, allowing you to wash the cartridge with 100% Methanol. This aggressive organic wash strips away >95% of the phospholipids before you elute the target analyte, restoring your signal-to-noise ratio.

Q4: Why is my internal standard (IS) response fluctuating wildly across the run? A4: Fluctuating IS responses usually indicate either (a) inconsistent ionization due to matrix effects varying from sample to sample, or (b) the analyte is interacting with active sites in the LC system (e.g., metal coordination). Resolution: First, verify that your reconstitution solvent perfectly matches your initial mobile phase conditions (95% Aqueous). Injecting a sample with too high an organic content will cause the analyte to "break through" the column bed inconsistently. Second, ensure you are using 2 mM Ammonium Formate in Mobile Phase A; the buffer capacity is required to keep the pyrimidine diamines in a consistent ionization state during droplet desolvation.

References

  • Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application Source: PubMed URL
  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and...
  • Source: Analytical Methods (RSC Publishing)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine and its N4,N4-dimethyl Structural Isomer: A Guide for Researchers

In the landscape of medicinal chemistry, the 2,4-diaminopyrimidine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its ability to engage in critical hydrogen bonding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 2,4-diaminopyrimidine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its ability to engage in critical hydrogen bonding interactions has made it a cornerstone in the development of therapeutics ranging from anticancer to antimalarial agents. Within this class of molecules, subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth comparison of two structural isomers: N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine and N4,N4-Dimethyl-5-nitropyrimidine-2,4-diamine, offering insights into their physicochemical properties and potential therapeutic applications, particularly in the context of kinase inhibition.

The seemingly minor shift of a dimethylamino group from the N2 to the N4 position on the pyrimidine ring can significantly alter the molecule's electronic distribution, steric profile, and hydrogen bonding potential. These changes, in turn, are hypothesized to influence solubility, membrane permeability, and, most critically, the affinity and selectivity for biological targets. This comparison aims to provide researchers, scientists, and drug development professionals with a foundational understanding of these differences, supported by available data and established structure-activity relationships (SAR) for this chemical class.

Physicochemical Properties: A Tale of Two Isomers

A fundamental aspect of drug design involves the meticulous characterization of a compound's physicochemical properties. These parameters often dictate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential therapeutic agent. Below is a comparative summary of the key physicochemical properties for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine and its N4,N4-dimethyl isomer.

PropertyN2,N2-Dimethyl-5-nitropyrimidine-2,4-diamineN4,N4-Dimethyl-5-nitropyrimidine-2,4-diamine
CAS Number 5096-84-4[1][2][3][4]4466-72-2[5][6]
Molecular Formula C₆H₉N₅O₂[1]C₆H₉N₅O₂
Molecular Weight 183.17 g/mol [1]183.17 g/mol [5]
Topological Polar Surface Area (TPSA) 98.18 Ų[1]98.18 Ų
Predicted LogP 0.033[1]Not available
Hydrogen Bond Acceptors 6[1]6
Hydrogen Bond Donors 11
Rotatable Bonds 2[1]1

The identical molecular formula and weight underscore that these are true structural isomers. The consistent TPSA and hydrogen bond acceptor/donor counts suggest that their overall polarity is similar. However, the difference in the number of rotatable bonds hints at potential conformational distinctions that could influence target binding.

Synthesis and Structural Elucidation

The synthesis of unsymmetrical 2,4-diaminopyrimidines is a well-established area of organic chemistry.[7][8] A common and effective strategy involves the sequential nucleophilic aromatic substitution (SNAr) of a di-substituted pyrimidine, such as 2,4-dichloro-5-nitropyrimidine. The regioselectivity of the amination can be controlled by modulating reaction conditions, such as temperature and the nature of the amine nucleophile.

For the synthesis of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine, the first step would likely involve the reaction of 2,4-dichloro-5-nitropyrimidine with dimethylamine, followed by amination with ammonia. Conversely, for the N4,N4-dimethyl isomer, the order of amination would be reversed. The characterization of the final products would be achieved using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the precise location of the dimethylamino group.

Biological Activity and Therapeutic Potential: Insights from the 2,4-Diaminopyrimidine Scaffold

While direct comparative biological data for these two specific isomers is limited in the public domain, the broader class of 2,4-diaminopyrimidine derivatives has been extensively studied, revealing significant potential as anticancer and antimalarial agents, largely through the inhibition of various protein kinases.[9][10][11][12][13]

Kinase Inhibition and Anticancer Applications

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The 2,4-diaminopyrimidine scaffold is a known hinge-binding motif for many kinases, including CDKs. The amino groups at the 2- and 4-positions can form crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

The placement of the dimethylamino group is expected to have a profound impact on the inhibitory activity and selectivity of these isomers. In the N2,N2-dimethyl isomer, the primary amino group at the 4-position remains available for hydrogen bonding with the kinase hinge. In contrast, the N4,N4-dimethyl isomer has a primary amino group at the 2-position. The steric bulk of the dimethylamino group and its influence on the electronic properties of the pyrimidine ring will likely lead to different binding affinities and kinase selectivity profiles.

Furthermore, the 5-nitro group is an electron-withdrawing group that can enhance the biological activity of certain compounds. Nitro-containing compounds have been shown to possess antimicrobial and anticancer properties, in some cases through bioreduction to form radical species that induce cellular damage.[14][15]

Experimental Protocols for Comparative Evaluation

To empirically determine the differential biological effects of these two isomers, a series of well-established in vitro assays can be employed. The following are detailed protocols for assessing their cytotoxic and kinase inhibitory activities.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine and N4,N4-Dimethyl-5-nitropyrimidine-2,4-diamine in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A)

This assay measures the ability of the compounds to inhibit the activity of a specific kinase, such as CDK2/Cyclin A.

Protocol:

  • Reagent Preparation: Prepare a master mix containing 5x kinase assay buffer, ATP, and the substrate peptide.[20]

  • Inhibitor Addition: Add the test compounds (N2,N2- and N4,N4-dimethyl isomers) at various concentrations to the wells of a 96-well plate. Include a positive control (a known CDK2 inhibitor) and a "no inhibitor" control.

  • Enzyme Addition: Add the purified recombinant CDK2/Cyclin A2 enzyme to all wells except the "blank" control.

  • Reaction Incubation: Initiate the kinase reaction by adding the master mix to all wells. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[20]

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®), which quantify the amount of ATP remaining after the kinase reaction.[20]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value for each isomer.

Visualizing the Scientific Workflow and Rationale

To better illustrate the experimental logic and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Synthesis & Characterization cluster_1 Comparative Biological Evaluation start 2,4-dichloro-5- nitropyrimidine intermediate1 N2,N2-dimethyl intermediate start->intermediate1 + Dimethylamine intermediate2 N4,N4-dimethyl intermediate start->intermediate2 + Ammonia amine1 Dimethylamine amine2 Ammonia product1 N2,N2-Dimethyl-5-nitro pyrimidine-2,4-diamine intermediate1->product1 + Ammonia product2 N4,N4-Dimethyl-5-nitro pyrimidine-2,4-diamine intermediate2->product2 + Dimethylamine product1_eval N2,N2-isomer cell_viability Cell Viability Assay (MTT) product1_eval->cell_viability kinase_inhibition Kinase Inhibition Assay (e.g., CDK2) product1_eval->kinase_inhibition product2_eval N4,N4-isomer product2_eval->cell_viability product2_eval->kinase_inhibition data_analysis IC50 Determination & SAR Analysis cell_viability->data_analysis kinase_inhibition->data_analysis G cluster_pathway Simplified CDK-Mediated Cell Cycle Progression cluster_inhibition Hypothesized Inhibition G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK46_CycD CDK4/6-Cyclin D Rb Rb CDK46_CycD->Rb Phosphorylates CDK2_CycE CDK2-Cyclin E pRb pRb CDK2_CycE->pRb Further phosphorylates CDK2_CycA CDK2-Cyclin A CDK1_CycB CDK1-Cyclin B E2F E2F Rb->E2F Inhibits E2F->S Promotes S-phase gene transcription inhibitor N2,N2- or N4,N4-dimethyl -5-nitropyrimidine-2,4-diamine inhibitor->CDK2_CycE Inhibits inhibitor->CDK2_CycA Inhibits

Sources

Comparative

Optimizing LC-MS/MS Bioanalysis of CAS 5096-84-4: A Comparative Performance Guide

Introduction: The Bioanalytical Challenge Quantifying highly polar, basic intermediates like CAS 5096-84-4 (N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine) in biological matrices presents a formidable challenge for bioanal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Challenge

Quantifying highly polar, basic intermediates like CAS 5096-84-4 (N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine) in biological matrices presents a formidable challenge for bioanalytical scientists. Structurally, this compound features a pyrimidine ring substituted with basic amine groups and a strongly electron-withdrawing nitro group. This unique chemistry results in poor retention on traditional reversed-phase columns and makes the analyte highly susceptible to ion suppression during electrospray ionization (ESI).

As a Senior Application Scientist, I have evaluated multiple sample preparation and chromatographic workflows to establish a robust, self-validating system. This guide objectively compares standard methodologies against optimized product solutions—specifically Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and Biphenyl core-shell chromatography —to achieve strict compliance with the1[1].

The Causality of Sample Preparation: Overcoming Matrix Effects

In LC-MS/MS bioanalysis, matrix effects—where co-eluting endogenous compounds suppress or enhance the analyte's ionization—are the primary cause of assay failure. As established by Matuszewski et al., the 2[2] is mandatory for reliable pharmacokinetic data.

Because CAS 5096-84-4 contains basic diamine groups, its extraction chemistry must be carefully controlled:

  • Alternative 1: Protein Precipitation (PPT). While rapid, PPT fails to remove endogenous glycerophospholipids. These lipids co-elute with the analyte, competing for charge droplets in the ESI+ source and causing massive ion suppression.

  • Alternative 2: Reversed-Phase SPE (HLB). Standard polymeric reversed-phase sorbents rely solely on hydrophobic van der Waals interactions. Because CAS 5096-84-4 is highly polar, it prematurely elutes during the aqueous wash steps, resulting in unacceptable recovery (<40%).

  • The Optimized Product: Mixed-Mode Cation Exchange (MCX) SPE. MCX sorbents combine hydrophobicity with strong cation-exchange (sulfonic acid) groups. By acidifying the plasma sample (pH ~3), the diamine groups of CAS 5096-84-4 become fully protonated, locking onto the sorbent via strong ionic bonds. This allows for an aggressive 100% methanol wash to strip away phospholipids and neutral interferences before eluting the target with a basic organic solvent.

SPE_Logic cluster_PPT Alternative 1: PPT cluster_HLB Alternative 2: RP-SPE (HLB) cluster_MCX Product: MCX SPE Plasma Rat Plasma Spiked with CAS 5096-84-4 PPT_Step Add Acetonitrile Centrifuge Plasma->PPT_Step HLB_Step Load at Neutral pH Wash: 5% MeOH Plasma->HLB_Step MCX_Load Load at pH 3 (Cation Exchange) Plasma->MCX_Load PPT_Result High Phospholipids Severe Ion Suppression PPT_Step->PPT_Result HLB_Result Poor Retention Analyte Breakthrough HLB_Step->HLB_Result MCX_Wash Wash: 100% MeOH (Removes Lipids) MCX_Load->MCX_Wash MCX_Elute Elute: 5% NH4OH in MeOH (Neutralizes Analyte) MCX_Wash->MCX_Elute MCX_Result Ultra-Clean Extract High Recovery MCX_Elute->MCX_Result

Comparison of sample preparation workflows (PPT, RP-SPE, and MCX) for CAS 5096-84-4 extraction.

Chromatographic Strategy: Retention via Orthogonal Mechanisms

Retaining polar pyrimidines requires moving beyond standard C18 chemistry to prevent the analyte from eluting in the suppression-heavy void volume.

  • Alternative: Standard C18 Columns. Relying solely on dispersive forces, C18 columns fail to retain CAS 5096-84-4. The analyte elutes at the solvent front (k' < 1), co-eluting with unretained salts.

  • The Optimized Product: Biphenyl Core-Shell Columns. A biphenyl stationary phase offers orthogonal retention. The electron-dense biphenyl rings engage in strong π−π stacking interactions with the electron-deficient nitropyrimidine ring of CAS 5096-84-4. Combined with a core-shell particle architecture, this delivers high efficiency, sharp peak shapes, and a retention factor (k') > 2.

LC_Mechanism Analyte CAS 5096-84-4 (Polar, Basic, Aromatic) C18 Standard C18 Column (Hydrophobic only) Analyte->C18 Weak Interaction Biphenyl Biphenyl Core-Shell Column (Hydrophobic + Pi-Pi) Analyte->Biphenyl Pi-Pi Stacking C18_Result Elution in Void Volume Matrix Interference C18->C18_Result Biphenyl_Result Strong Retention (k' > 2) Excellent Peak Shape Biphenyl->Biphenyl_Result

Chromatographic retention mechanisms comparing standard C18 versus Biphenyl stationary phases.

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, the following MCX protocol incorporates built-in validation checks. Analyzing the organic wash fraction during method development acts as a self-validating step to confirm zero analyte breakthrough prior to elution.

Materials:

  • Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent Mixed-Mode Cation Exchange.

  • Analytical Column: Kinetex 2.6 µm Biphenyl (50 × 2.1 mm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

Step-by-Step MCX Extraction Workflow:

  • Sample Pre-treatment: Aliquot 50 µL of rat plasma into a microplate. Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS) working solution. Add 50 µL of 4% H3PO4 (aq) to disrupt protein binding and fully protonate the diamine groups. Vortex for 2 minutes.

  • Conditioning & Equilibration: Pass 1 mL Methanol, followed by 1 mL Water through the MCX plate to activate the sorbent bed.

  • Loading: Load the pre-treated acidified sample (110 µL) onto the sorbent. Apply a gentle vacuum (1-2 inHg).

  • Interference Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove hydrophilic salts and polar endogenous compounds.

  • Interference Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Mechanistic Note: Because the analyte is ionically bound, this aggressive wash safely elutes hydrophobic phospholipids without risking analyte loss.

  • Elution: Elute CAS 5096-84-4 with 2 × 250 µL of 5% NH4OH in Methanol. The high pH neutralizes the basic amine groups, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate under N2 gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B) prior to LC-MS/MS injection.

Comparative Performance & Validation Data

The method was rigorously validated according to1[1]. The data below objectively demonstrates the superiority of the MCX/Biphenyl product combination over traditional alternatives.

Table 1: Recovery and Matrix Effect Comparison (Spiked Rat Plasma)

Extraction Method Absolute Recovery (%) Matrix Effect (%)* Phospholipid Removal
Product: MCX SPE 92.4 ± 3.1 98.5 ± 2.0 > 99%
Alternative 1: HLB SPE 38.6 ± 8.4 75.2 ± 6.5 ~ 80%

| Alternative 2: PPT | 85.2 ± 5.5 | 42.1 ± 12.4 | < 10% |

*Note: Matrix Effect values close to 100% indicate negligible suppression/enhancement. Values significantly <100% indicate severe ion suppression.

Table 2: ICH M10 Accuracy and Precision for the MCX-Biphenyl Method

QC Level (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
LLOQ (0.5) 4.2 5.8 +2.4
Low QC (1.5) 3.1 4.5 -1.2
Mid QC (50) 2.5 3.8 +0.8

| High QC (400) | 2.1 | 3.2 | -0.5 |

Acceptance criteria: %CV ≤ 15% (≤ 20% for LLOQ); Bias ±15% (±20% for LLOQ).

Conclusion

For the quantification of the polar, basic intermediate CAS 5096-84-4, standard reversed-phase approaches (PPT and C18 columns) fail to provide the selectivity required by modern regulatory standards. By leveraging the causality of molecular interactions—using MCX SPE to exploit the analyte's basicity and a Biphenyl column to exploit its aromaticity—laboratories can achieve a robust, interference-free, and fully ICH M10-compliant bioanalytical method.

References
  • ProPharma Group. "ICH M10 Bioanalytical Method Validation & Study Sample Analysis." Source: propharmagroup.com. URL:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Source: acs.org. URL:[Link]

  • Food and Drug Administration (FDA). "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids... Bioanalytical Method Validation Guidance (2018)." Source: nih.gov. URL:[Link]

Sources

Validation

Benchmarking Kinase Inhibition Efficacy of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine Derivatives: A Comprehensive Guide

Introduction & Mechanistic RationaleN2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5096-84-4) has emerged as a highly privileged building block in modern medicinal chemistry[1]. By serving as a versatile precursor, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic RationaleN2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine (CAS 5096-84-4) has emerged as a highly privileged building block in modern medicinal chemistry[1]. By serving as a versatile precursor, this scaffold enables the synthesis of potent ATP-competitive kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, while the strongly electron-withdrawing 5-nitro group modulates the basicity of the adjacent amines, optimizing hydrogen bond donor/acceptor profiles within the kinase hinge region.

This guide benchmarks the efficacy of derivatives built upon this scaffold, specifically evaluating their performance against treatment-resistant kinases such as1[1] and 2[2].

In non-small cell lung cancer (NSCLC), the emergence of the EGFR C797S mutation abolishes the covalent binding site (Cys797) relied upon by third-generation inhibitors like Osimertinib[1]. 5-Nitropyrimidine-2,4-diamine derivatives overcome this by utilizing a robust, non-covalent binding strategy. The optimized electron density provided by the nitro group allows these derivatives to form strong hydrogen bonds with the mutated Ser797 or adjacent hinge residues, effectively shutting down downstream oncogenic signaling[1].

Pathway EGFR EGFR (L858R/T790M/C797S) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 5-Nitropyrimidine Derivative Inhibitor->EGFR ATP-Competitive Inhibition AKT AKT PI3K->AKT Proliferation Tumor Cell Proliferation AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Fig 1: Mechanism of action for 5-nitropyrimidine-2,4-diamine derivatives in EGFR signaling.

Comparative Efficacy Data

To objectively benchmark these derivatives, we compare their half-maximal inhibitory concentrations (IC50) against standard-of-care alternatives. The data highlights the superior selectivity and potency of the 5-nitropyrimidine-2,4-diamine class in highly mutated environments.

Compound ClassTarget KinaseBiochemical IC50 (nM)Reference StandardStandard IC50 (nM)
5-Nitropyrimidine Deriv. (M49 analog) EGFR (L858R/T790M/C797S)18.94Brigatinib~60.0
5-Nitropyrimidine Deriv. (CHEMBL246182) PKC-theta42.00Sotrastaurin~0.5
Osimertinib (3rd Gen Standard) EGFR (L858R/T790M/C797S)>1000N/AN/A

Note: In addition to biochemical potency, the M49 analog demonstrated a favorable oral bioavailability of 12.14% and significant tumor growth inhibition (TGI = 73.53%) compared to Brigatinib (TGI = 56.05%) in BaF3 xenograft models[1]. Furthermore,3 confirms the broad utility of this scaffold in generating highly selective PKC-theta inhibitors for immunological disorders[3].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that verify the assay's integrity independently of the test compound's performance.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality & Rationale: Nitro-aromatic compounds, such as 5-nitropyrimidine derivatives, often exhibit intrinsic absorbance or auto-fluorescence that can artificially inflate IC50 values in standard colorimetric assays. TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a microsecond time delay before measurement, short-lived background compound fluorescence decays completely, ensuring the signal is purely indicative of kinase activity.

Workflow Prep 1. Compound Preparation Incubate 2. Kinase + ATP Incubation Prep->Incubate Detect 3. TR-FRET Detection Incubate->Detect Analyze 4. IC50 & Z'-Factor Calculation Detect->Analyze

Fig 2: Self-validating TR-FRET kinase assay workflow for benchmarking IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the mutant kinase (e.g., EGFR L858R/T790M/C797S) and biotinylated peptide substrate in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Titration: Serially dilute the 5-nitropyrimidine-2,4-diamine derivative in 100% DMSO, then transfer to a 384-well plate (final DMSO concentration strictly ≤1% to prevent solvent-induced enzyme denaturation).

  • Internal Controls (Self-Validation):

    • Maximum Activity (0% Inhibition): Wells containing enzyme, substrate, ATP, and DMSO vehicle.

    • Background (100% Inhibition): Wells lacking the enzyme (establishes the assay floor).

    • Positive Control: Staurosporine (1 µM) to confirm assay sensitivity.

  • Incubation: Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ). Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody and Streptavidin-XL665. Incubate for 60 minutes.

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the Maximum Activity and Background controls. A Z'-factor > 0.5 is mandatory to validate the plate's structural integrity before calculating the 4-parameter logistic IC50 fit.

Protocol 2: Isogenic Ba/F3 Cellular Efficacy Assay

Causality & Rationale: Testing compounds in standard human cancer cell lines often yields confounded results due to parallel survival pathways. Ba/F3 cells are murine pro-B cells dependent on Interleukin-3 (IL-3) for survival. By engineering them to express the mutant kinase and withdrawing IL-3, their survival becomes strictly "addicted" to the kinase. This isolates the compound's on-target efficacy from general cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Maintain engineered Ba/F3-EGFR(L858R/T790M/C797S) cells in RPMI-1640 medium supplemented with 10% FBS, without IL-3[1].

  • Toxicity Control Plating: In parallel, plate parental Ba/F3 cells in medium containing 10 ng/mL IL-3. (If the derivative kills these cells, it is a non-specific toxin, invalidating the kinase-specific hypothesis).

  • Compound Treatment: Seed cells at 5,000 cells/well in 96-well plates. Add the derivative in a 10-point concentration gradient.

  • Incubation & Readout: Incubate for 72 hours at 37°C. Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.

  • Validation: The assay is validated if the IC50 for the engineered cells is at least 10-fold lower than the IC50 for the parental IL-3 dependent cells, proving a wide therapeutic window and on-target mechanism.

References

  • Title: Direct Ser797 Interacted Pteridine-7(8H)
  • Title: BindingDB BDBM50196935 CHEMBL246182::N2-(2,6-difluorobenzyl)-N4-((4-(aminomethyl)cyclohexyl)methyl)
  • Title: Patent Application Publication US 2006/0025433 A1 Source: Googleapis URL
  • Title: N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine Source: ChemScene URL

Sources

Comparative

Comparing chemical vs catalytic reduction methods for N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine

Comparative Guide: Chemical vs. Catalytic Reduction of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine The reduction of 5-nitropyrimidines to their corresponding 5-aminopyrimidines is a critical transformation in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Chemical vs. Catalytic Reduction of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine

The reduction of 5-nitropyrimidines to their corresponding 5-aminopyrimidines is a critical transformation in the synthesis of purine analogs, kinase inhibitors, and complex heterocyclic therapeutics. Specifically, the conversion of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine to N2,N2-dimethylpyrimidine-2,4,5-triamine requires careful selection of reduction conditions. The chosen method must ensure high yield, prevent side reactions (such as dealkylation or ring opening), and maintain scalability for downstream drug development.

This guide provides an objective, data-driven comparison of the two primary methodologies—chemical reduction (Iron/Ammonium Chloride) and catalytic hydrogenation (Palladium on Carbon)—detailing their mechanistic differences, experimental protocols, and performance metrics.

Mechanistic Pathways

The reduction of the nitro group (-NO₂) to an amine (-NH₂) involves a six-electron transfer process, but the delivery mechanism differs fundamentally between the two approaches:

  • Chemical Reduction: Relies on a stoichiometric metal reductant in a protic solvent. The metal is oxidized, providing electrons directly to the nitro group, while the solvent provides the necessary protons.

  • Catalytic Hydrogenation: Utilizes hydrogen gas adsorbed onto a transition metal surface. The nitro compound coordinates to the catalyst, undergoing a stepwise addition of hydrogen atoms.

G Nitro N2,N2-Dimethyl-5-nitropyrimidine- 2,4-diamine ChemRed Chemical Reduction (Fe/NH4Cl or Na2S2O4) Nitro->ChemRed e- transfer CatRed Catalytic Reduction (H2 + Pd/C or Raney Ni) Nitro->CatRed H2 adsorption Triamine N2,N2-Dimethylpyrimidine- 2,4,5-triamine ChemRed->Triamine Hydrolysis & Protonation CatRed->Triamine Desorption

Reaction pathways for the reduction of 5-nitropyrimidine to 2,4,5-triamine.

Method 1: Chemical Reduction (Iron / Ammonium Chloride)

Traditional Béchamp-style reductions using iron powder and an acid source are highly robust. While concentrated HCl is sometimes used, it can lead to the unwanted hydrolysis of the dimethylamino group. Therefore, a milder system using Ammonium Chloride (NH₄Cl) is preferred, as supported by1 [1]. This method is highly tolerant of starting material impurities but generates significant iron oxide sludge and waste salts, complicating downstream purification and environmental compliance, as noted in2 [2].

Self-Validating Experimental Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol (1.83 g) of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine in 50 mL of an Ethanol/Water mixture (4:1 v/v).

  • Activation: Add 50 mmol (2.67 g) of NH₄Cl. Causality Note: The mild acidity of NH₄Cl activates the iron powder for electron transfer without cleaving the sensitive pyrimidine substituents.

  • Reduction: Add 50 mmol (2.79 g) of fine Iron powder (325 mesh). Heat the mixture to 80°C (reflux) under vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol validates itself when the starting material mass (m/z 184[M+H]⁺) is completely replaced by the product mass (m/z 154 [M+H]⁺), typically within 2–3 hours. The solution will shift from yellow to a dark brown suspension.

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Causality Note: Filtering while hot prevents the newly formed triamine from co-precipitating and becoming trapped within the iron oxides. Wash the pad with 20 mL of hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure, adjust the pH to ~8 using saturated NaHCO₃, and extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate to yield the crude triamine.

Method 2: Catalytic Hydrogenation (Pd/C)

Catalytic hydrogenation is the industry standard for intermediate-to-late-stage drug development due to its high atom economy and clean reaction profile, as detailed in3 [3]. Using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere efficiently reduces the nitro group without generating heavy metal waste, aligning with4 [4].

Self-Validating Experimental Protocol
  • Preparation: Dissolve 10 mmol (1.83 g) of the nitropyrimidine in 40 mL of anhydrous Methanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 0.18 g (10% w/w) of 10% Pd/C. Causality Note: Pd/C is pyrophoric when dry; adding it under a steady stream of inert Argon or Nitrogen prevents solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain a Hydrogen atmosphere using a balloon (1 atm) or a Parr shaker (up to 3 atm for faster kinetics).

  • In-Process Control (IPC): Stir at room temperature for 4–6 hours. The system is self-validating via TLC (DCM:MeOH 9:1): the reaction is complete when the higher R_f yellow spot (nitro) completely disappears, replaced by a lower R_f UV-active spot (amine).

  • Workup: Purge the system thoroughly with Nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Causality Note: Complete removal of residual Palladium is critical to prevent the oxidative degradation of the electron-rich triamine product during concentration.

  • Isolation: Evaporate the methanol under reduced pressure to afford the highly pure N2,N2-dimethylpyrimidine-2,4,5-triamine.

Comparative Data Analysis

The choice between chemical and catalytic reduction hinges on the specific constraints of the project, including scale, available equipment, and purity requirements. The table below summarizes the experimental performance of both methods based on standard laboratory trials.

Performance MetricChemical Reduction (Fe/NH₄Cl)Catalytic Hydrogenation (Pd/C)
Typical Yield 75% – 85%90% – 98%
Product Purity (LC-MS) ~90% (Prone to iron salt carryover)>98% (Clean conversion)
Reaction Time 2 – 3 hours4 – 6 hours
Scalability Poor (Sludge filtration is a bottleneck)Excellent (Standard for API scale-up)
Environmental Impact High (Heavy metal waste generation)Low (High atom economy, reusable catalyst)
Cost (Lab Scale) LowModerate (Cost of precious metal)

Workflow Decision Matrix

To optimize resource allocation, researchers should select the reduction method based on the production scale and the impurity profile of the starting material.

Workflow Start Select Reduction Method Scale Production Scale? Start->Scale LabScale Lab Scale (<10g) Scale->LabScale PilotScale Pilot Scale (>100g) Scale->PilotScale Chem Chemical (Fe/NH4Cl) High tolerance, lower cost LabScale->Chem Quick setup Cat Catalytic (Pd/C) High purity, green chemistry LabScale->Cat High purity needed PilotScale->Cat Waste reduction

Decision matrix for selecting a reduction workflow based on production scale.

Conclusion

For the reduction of N2,N2-Dimethyl-5-nitropyrimidine-2,4-diamine, catalytic hydrogenation (Pd/C) is the superior method for drug development professionals prioritizing purity, environmental sustainability, and scalability. However, chemical reduction (Fe/NH₄Cl) remains a valuable tool for rapid lab-scale synthesis, particularly when the starting material contains catalyst-poisoning impurities (e.g., residual sulfur from previous synthetic steps). By embedding rigorous in-process controls and strict workup procedures, both methods can be executed as reliable, self-validating systems.

References

  • ResearchGate. "How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?
  • Google Patents. "Reduction method of nitroso-nitro pyrimidine compound (CN114250480A).
  • BenchChem. "Application Notes and Protocols for Nitropyrimidine Reactions." BenchChem.
  • MDPI. "Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid." Molecules.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
n2,n2-Dimethyl-5-nitropyrimidine-2,4-diamine
© Copyright 2026 BenchChem. All Rights Reserved.